3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGVCYLZLWOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-13-3 | |
| Record name | 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine chemical properties
An In-Depth Technical Guide to 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a pyridine core, a structure of immense significance in medicinal chemistry.[1][2] The molecule is further functionalized with a bromine atom, which serves as a versatile synthetic handle for elaboration, and a 3-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring system is a prominent isostere for amide and ester groups, frequently incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[3]
This guide provides a comprehensive technical analysis for researchers and drug development professionals. It covers the compound's structural and physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity, and discusses its potential as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[4][5] Given the compound's status as a specialized research intermediate, this document synthesizes data from its constituent substructures and established chemical principles to provide a predictive and practical framework for its use.
Section 2: Chemical Identity and Structural Properties
The unambiguous identification of a chemical entity is foundational to all research and development. The core attributes of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrN₃O |
| Molecular Weight | 240.06 g/mol |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CN=C2)Br |
| InChI Key | QOWXQGKJEUSYGT-UHFFFAOYSA-N |
Section 3: Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not publicly cataloged, its physicochemical properties can be reliably predicted based on computational models and analysis of its structural fragments. These parameters are critical for anticipating its behavior in various solvent systems and its potential as a drug candidate (e.g., Lipinski's Rule of Five).
| Property | Predicted Value | Source / Basis |
| XLogP3 | 2.1 - 2.5 | Computational estimation |
| Hydrogen Bond Donors | 0 | Structure-based analysis |
| Hydrogen Bond Acceptors | 4 | (3 from N, 1 from O) |
| Rotatable Bonds | 1 | (Pyridine-Oxadiazole bond) |
| Topological Polar Surface Area | 54.8 Ų | Computational estimation |
Section 4: Proposed Synthesis Methodology
The synthesis of this compound can be logically approached by constructing the oxadiazole ring onto a pre-functionalized pyridine scaffold. This strategy offers a convergent and high-yielding route. The key transformation is the cyclization reaction between a nitrile and a hydroxylamine derivative.
Conceptual Synthetic Workflow
The proposed pathway begins with a commercially available pyridine derivative and proceeds through the formation of an amidoxime, which is then acylated and cyclized to form the target 1,2,4-oxadiazole ring.
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A Comprehensive Technical Guide to 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Navigating the Landscape of Novel Heterocyclic Chemistry
In the dynamic field of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous feature in numerous natural products and FDA-approved drugs, offers a versatile template for molecular exploration.[1][2] When coupled with the 1,2,4-oxadiazole moiety—a five-membered heterocycle known for its diverse biological activities and its role as a stable bioisostere for ester and amide groups—we unlock a chemical space ripe with therapeutic potential.[3][4]
This guide focuses on a specific, yet underexplored, member of this family: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . As of the latest literature review, a specific CAS number for this exact molecule is not publicly registered, suggesting its status as a novel compound for further investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, characterization, and potential applications. We will proceed from a foundation of established chemical principles, drawing insights from analogous structures to illuminate the path forward for harnessing the potential of this promising scaffold.
Molecular Profile and Physicochemical Properties
The structure of this compound integrates a 3-bromopyridine core with a 5-substituted 3-methyl-1,2,4-oxadiazole ring. The bromine atom at the 3-position of the pyridine ring is a key functional handle, enabling a wide array of cross-coupling reactions for further molecular diversification. The 1,2,4-oxadiazole ring contributes to the molecule's metabolic stability and hydrogen bonding capabilities.[4]
While experimental data for the target compound is not available, we can predict its key physicochemical properties based on its constituent fragments and related known compounds.
| Property | Predicted Value / Information | Rationale / Source Analogy |
| Molecular Formula | C₈H₆BrN₃O | Derived from chemical structure. |
| Molecular Weight | ~256.06 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Registered | Based on comprehensive database searches. |
| Physical Form | Likely a solid powder at room temperature. | Analogy with similar structures like 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[5] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Methanol, Chloroform). | General characteristic of similar heterocyclic compounds. |
| InChI Key | (Predicted) | A unique identifier would be generated upon synthesis and registration. |
| SMILES | Cc1noc(n1)c2cc(Br)ccn2 | A standard representation of the molecular structure. |
Proposed Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound can be logically approached through the construction of the 1,2,4-oxadiazole ring from a pyridine-derived precursor. A highly plausible and efficient method involves the reaction of an amidoxime with an acid chloride or a related activated carbonyl species.
The proposed multi-step synthesis is outlined below. The causality behind this choice of pathway lies in the commercial availability of starting materials and the high-yielding, well-documented nature of the individual reaction types in heterocyclic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Mechanistic Insights:
-
Step 1: Amidoxime Formation: The synthesis begins with the readily available 3-Bromo-5-cyanopyridine. The cyano group is converted to an N'-hydroxy-pyridine-3-carboximidamide (amidoxime) through a nucleophilic addition reaction with hydroxylamine. This reaction is typically performed in a protic solvent like ethanol and often requires heating to proceed at a reasonable rate. The amidoxime is a crucial intermediate, containing the necessary N-O bond and nucleophilic nitrogen for the subsequent cyclization.
-
Step 2: 1,2,4-Oxadiazole Ring Formation: The key cyclization step involves reacting the amidoxime with an acylating agent to introduce the final carbon and methyl group of the heterocycle. Acetic anhydride serves as an efficient and cost-effective source for the acetyl group. The reaction proceeds via an initial acylation of the amidoxime nitrogen, followed by a base-promoted (pyridine) intramolecular cyclodehydration. Heating is necessary to drive the dehydration and ring closure, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.
Potential Applications in Drug Discovery
The this compound scaffold is a compelling candidate for drug discovery programs due to the established pharmacological profiles of its constituent heterocycles.[3]
Caption: Potential therapeutic applications of the core scaffold.
-
Oncology: Pyridine derivatives are integral to many kinase inhibitors used in cancer therapy.[6] The 1,2,4-oxadiazole ring can modulate physicochemical properties to improve drug-likeness and target engagement.[3]
-
Antimicrobial Agents: The combination of pyridine and oxadiazole motifs has been explored for developing novel antibacterial and antifungal agents.[1] These scaffolds can interfere with essential microbial processes.
-
Neuroscience: Compounds featuring these heterocyclic systems have shown activity at various CNS targets, including receptors and enzymes implicated in neurodegenerative diseases.[3] The bromine atom also provides a vector for introducing radiolabels (e.g., ⁷⁶Br) for PET imaging applications.
Detailed Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis and characterization of the title compound.
Protocol 4.1: Synthesis of 3-Bromo-5-pyridinecarboxamidoxime (Intermediate B)
-
Reagent Setup: To a solution of 3-Bromo-5-cyanopyridine (1.0 eq) in absolute ethanol (10 mL/g), add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq).
-
Reaction: Stir the mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane mobile phase.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Add water to the residue and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the amidoxime intermediate as a solid.
Protocol 4.2: Synthesis of this compound (Target Compound D)
-
Reagent Setup: Suspend the 3-Bromo-5-pyridinecarboxamidoxime (1.0 eq) in pyridine (5 mL/g).
-
Reaction: Add acetic anhydride (1.2 eq) dropwise to the suspension at room temperature. After the addition is complete, heat the mixture to 100-110 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure target compound.
Protocol 4.3: Characterization
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expected ¹H NMR signals would include peaks for the methyl group and the three distinct protons on the pyridine ring.
-
Mass Spectrometry: Verify the molecular weight and isotopic pattern (due to bromine) using High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount. This section is based on the known hazards of the precursors and related chemical classes.
| Compound/Class | Hazard | Precautionary Measures |
| 3-Bromopyridine Derivatives | Harmful if swallowed, causes skin and serious eye irritation. May cause respiratory irritation.[7][8] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling. |
| Hydroxylamine HCl | Corrosive, skin sensitizer, suspected of causing cancer. | Handle in a chemical fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Acetic Anhydride | Flammable, corrosive, causes severe skin burns and eye damage. | Keep away from heat and open flames. Use in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). |
| Pyridine | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Keep container tightly closed in a dry, well-ventilated place.[7] Use spark-proof tools.[8] |
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a novel and synthetically accessible scaffold with significant potential in drug discovery. Its structure is amenable to further derivatization, particularly at the bromine position, allowing for the creation of extensive compound libraries for screening. Future work should focus on the execution of the proposed synthesis, full characterization of the compound, and its evaluation in a panel of biological assays targeting areas such as oncology and infectious diseases. The insights gained from this foundational work will pave the way for the development of the next generation of pyridine-oxadiazole based therapeutics.
References
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ChemBK. (n.d.). 3-Bromo-4-(5-Chloromethyl-[5][7][9]Oxadiazol-3-Yl)-Pyridine. Retrieved from [Link]
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Chemchart. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl)-Pyridine. Retrieved from [Link]
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Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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ResearchGate. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex organic molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide presents a logical and self-validating workflow for unambiguous structure confirmation. Each analytical step is detailed with theoretical underpinnings, predicted data based on analogous structures, and rigorous interpretation, underscoring the causality behind each experimental choice.
Introduction and Synthetic Rationale
The molecule this compound incorporates three key structural motifs: a pyridine ring, a 1,2,4-oxadiazole ring, and a bromine substituent. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for esters and amides in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. The pyridine scaffold is a prevalent feature in numerous pharmaceuticals, and the bromine atom serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions.
A plausible synthetic route to this molecule involves the initial formation of a 5-substituted pyridine precursor, followed by the construction of the 1,2,4-oxadiazole ring. A common and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles proceeds through the reaction of a nitrile with hydroxylamine to generate an amidoxime intermediate. This intermediate is then acylated and cyclized to form the desired oxadiazole ring.[1][2] This synthetic logic provides a foundational hypothesis for the connectivity of the atoms in the target molecule.
Integrated Spectroscopic Analysis Workflow
Caption: Workflow for the Structure Elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the first-line analytical technique to confirm the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.
Predicted Data and Interpretation
The elemental composition of this compound is C₈H₆BrN₃O. The predicted high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3][4]
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [C₈H₆⁷⁹BrN₃O+H]⁺ | 253.9770 | - | ~100% |
| [C₈H₆⁸¹BrN₃O+H]⁺ | - | 255.9750 | ~98% |
The observation of this doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is a strong indicator of the presence of a single bromine atom in the molecule. The high mass accuracy provided by HRMS allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric species.
Fragmentation Analysis
The fragmentation pattern in the MS/MS spectrum can provide further structural insights. Key fragmentations would likely involve the cleavage of the bonds linking the pyridine and oxadiazole rings, as well as the loss of small neutral molecules.
Caption: Predicted Fragmentation Pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Predicted Data and Interpretation
The IR spectrum will provide confirmatory evidence for the key functional groups within the target molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~2950-2850 | C-H stretch | Aliphatic (Methyl) |
| ~1600-1550 | C=N stretch | Oxadiazole & Pyridine rings |
| ~1480-1400 | C=C stretch | Aromatic (Pyridine) |
| ~1250-1000 | C-O stretch | Oxadiazole ring |
| Below 800 | C-Br stretch | Bromopyridine |
The presence of bands in the aromatic C-H stretching region, along with characteristic ring stretching vibrations for C=N and C=C, would confirm the heterocyclic aromatic nature of the compound. The C-O stretching frequency is indicative of the oxadiazole ring, and a band in the lower frequency region would suggest the presence of the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule, including the connectivity and spatial relationships of atoms.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyridine ring and the three protons of the methyl group.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2-9.0 | d (J ≈ 2 Hz) | 1H | H-2 (Py) | Deshielded by adjacent nitrogen and bromine. |
| ~8.8-8.6 | t (J ≈ 2 Hz) | 1H | H-4 (Py) | Coupled to H-2 and H-6. |
| ~8.5-8.3 | d (J ≈ 2 Hz) | 1H | H-6 (Py) | Deshielded by adjacent nitrogen. |
| ~2.5 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an oxadiazole ring. |
The predicted chemical shifts are based on the analysis of similar substituted pyridines.[5][6] The small coupling constants (meta-coupling) are characteristic of the 1,3,5-substitution pattern on the pyridine ring.
¹³C NMR: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~170 | C5 (Oxadiazole) | Carbon of the oxadiazole ring attached to the pyridine. |
| ~165 | C3 (Oxadiazole) | Carbon of the oxadiazole ring attached to the methyl group. |
| ~152 | C2 (Pyridine) | Carbon adjacent to nitrogen and bromine. |
| ~150 | C6 (Pyridine) | Carbon adjacent to nitrogen. |
| ~140 | C4 (Pyridine) | Carbon between two protons. |
| ~125 | C5 (Pyridine) | Carbon attached to the oxadiazole ring. |
| ~120 | C3 (Pyridine) | Carbon attached to bromine. |
| ~12 | -CH₃ | Typical chemical shift for a methyl group on a heterocycle. |
These predictions are derived from data on substituted 1,2,4-oxadiazoles and bromopyridines.[1][7] The chemical shifts of the oxadiazole carbons are particularly diagnostic.
2D NMR: Confirming Connectivity
-
COSY: A COSY spectrum would show correlations between the coupled protons on the pyridine ring (H-2 with H-4, and H-4 with H-6), confirming their connectivity.
-
HSQC: An HSQC spectrum correlates each proton with its directly attached carbon. This would definitively assign the protonated carbons of the pyridine ring and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity between the different ring systems. Key expected correlations would be between the pyridine protons (especially H-4 and H-6) and the C5 carbon of the oxadiazole ring, and between the methyl protons and both C3 and C5 of the oxadiazole ring.
Conclusion: A Self-Validating Structural Assignment
The collective and corroborative evidence from Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments provides a robust and self-validating pathway to the unambiguous structural elucidation of this compound. The molecular formula is established by HRMS, the key functional groups are identified by IR, and the precise atomic connectivity and framework are pieced together through a detailed analysis of 1D and 2D NMR spectra. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
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Srivastava, R. M., de Andrade, L. R., & de Oliveira, M. L. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-223. [Link]
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Fahim, M. A., et al. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Molecules, 29(18), 4321. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel heterocyclic compound, 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. As a unique molecular scaffold, a thorough understanding of its structural and electronic properties is paramount for its potential applications in medicinal chemistry and materials science. This document outlines the fundamental principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this target molecule. While experimental data for this specific compound is not publicly available, this guide offers predictive insights based on the analysis of analogous structures, serving as a robust framework for researchers actively engaged in the synthesis and characterization of new chemical entities.
Introduction: The Significance of Spectroscopic Analysis
The structural elucidation of a novel chemical entity is a cornerstone of modern chemistry, with spectroscopic techniques providing the most detailed insights into molecular architecture. For a compound like this compound, which incorporates both a substituted pyridine ring and an oxadiazole moiety, a multi-faceted spectroscopic approach is essential. Each technique—NMR, MS, and IR—offers a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of individual atoms, mass spectrometry determines the precise molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present. The confluence of data from these methods allows for an unambiguous confirmation of the synthesized structure.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 3-bromo-5-cyanopyridine. The synthesis would likely proceed through the formation of an N-hydroxyamidine intermediate, followed by cyclization with an appropriate acylating agent to form the 1,2,4-oxadiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A systematic approach to sample preparation and data acquisition is critical for obtaining high-resolution NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
For a standard ¹H NMR spectrum, dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1]
-
For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Commonly used deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent is dictated by the solubility of the compound. Chloroform is often the first choice for many organic molecules.[2]
-
Ensure the sample is fully dissolved. If any solid remains, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.[2]
-
-
Instrumental Analysis:
-
The prepared sample is placed in the NMR spectrometer.
-
The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming."
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.2 | Doublet of doublets (dd) or triplet (t) | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the bromine atom. |
| ~8.8 - 9.0 | Doublet of doublets (dd) or triplet (t) | 1H | H-6 (Pyridine) | The proton at the 6-position is also deshielded by the adjacent nitrogen atom. |
| ~8.4 - 8.6 | Triplet (t) or multiplet (m) | 1H | H-4 (Pyridine) | The proton at the 4-position will be influenced by the adjacent bromine and oxadiazole substituents. |
| ~2.5 - 2.7 | Singlet (s) | 3H | -CH₃ (Methyl) | The methyl protons are expected to appear as a singlet in the upfield region of the spectrum. |
Aromatic Proton Rationale: The protons on the pyridine ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The exact chemical shifts and coupling constants will depend on the electronic effects of the bromo and oxadiazolyl substituents.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C-5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the pyridine ring is expected to be significantly deshielded. |
| ~165 - 170 | C-3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the methyl group will also be in the downfield region. |
| ~150 - 155 | C-2 (Pyridine) | The carbon atom adjacent to the nitrogen in the pyridine ring is typically deshielded. |
| ~148 - 152 | C-6 (Pyridine) | Similar to C-2, this carbon is deshielded by the adjacent nitrogen. |
| ~135 - 140 | C-4 (Pyridine) | The chemical shift of this carbon will be influenced by the neighboring substituents. |
| ~125 - 130 | C-5 (Pyridine) | The carbon bearing the oxadiazole group. |
| ~120 - 125 | C-3 (Pyridine) | The carbon atom bearing the bromine atom will be influenced by its electronegativity. The effect of substituents on the ¹³C chemical shifts of the pyridine ring can be estimated using additivity rules.[3][4] |
| ~10 - 15 | -CH₃ (Methyl) | The methyl carbon will appear in the aliphatic region of the spectrum. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition.
Experimental Protocol: Sample Preparation and Analysis
The choice of ionization technique is crucial for obtaining a good mass spectrum of a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
For electrospray ionization (ESI), which is a common technique for this type of molecule, the sample should be dissolved in a suitable solvent to a concentration of approximately 1 mg/mL.[5] This solution is then further diluted.[5]
-
It is critical that the sample is free of non-volatile salts and buffers, as these can interfere with the ionization process.[6]
-
The cleanliness of the sample is key to achieving good sensitivity and reproducibility.[7]
-
-
Instrumental Analysis:
-
The sample solution is introduced into the mass spectrometer.
-
In ESI, a high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules that are then directed into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Predicted Mass Spectrum and Fragmentation
The high-resolution mass spectrum (HRMS) will provide the exact mass of the molecular ion, which can be used to confirm the elemental formula.
-
Expected Molecular Ion ([M+H]⁺): The calculated exact mass of this compound (C₉H₆BrN₄O) is approximately 268.9752 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern with two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 Da.
-
Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[8] For the pyridine ring, fragmentation can occur through the loss of small neutral molecules.[9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique that requires minimal sample preparation.[10][11][12][13]
Step-by-Step Methodology:
-
Sample Preparation:
-
A small amount of the solid this compound is placed directly onto the ATR crystal.[11]
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
-
Instrumental Analysis:
-
An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
-
The sample absorbs specific frequencies of the evanescent wave corresponding to its vibrational modes.
-
The attenuated infrared beam is then directed to a detector, and the resulting interferogram is mathematically converted into an infrared spectrum by a Fourier transform (FT).
-
Predicted IR Spectral Data and Interpretation
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| ~2950 - 2850 | Aliphatic C-H stretch | Weak |
| ~1600 - 1650 | C=N stretch (Pyridine and Oxadiazole) | Medium |
| ~1550 - 1450 | C=C stretch (Aromatic) | Medium to Strong |
| ~1000 - 1300 | C-O-C stretch (Oxadiazole) | Strong |
| ~600 - 800 | C-Br stretch | Medium to Strong |
The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole.[14]
Integrated Spectroscopic Analysis Workflow
The effective characterization of a novel compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed protocols for NMR, MS, and IR analysis and applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate and confirm the structure of this and other novel heterocyclic compounds. The integration of these powerful analytical techniques is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
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Journal of Chemical Information and Modeling. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
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Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]
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ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis is strategically designed around the well-established construction of the 1,2,4-oxadiazole ring from an amidoxime precursor. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanisms, and guidance on the characterization of the target compound and its key intermediate. The presented protocol is grounded in established chemical principles and draws upon analogous transformations reported in the scientific literature.
Introduction: The Significance of the Pyridyl-Oxadiazole Moiety
The convergence of pyridine and 1,2,4-oxadiazole heterocycles within a single molecular framework has garnered considerable attention in the field of drug discovery. The pyridine ring, a common motif in numerous pharmaceuticals, offers a versatile scaffold for modulating physicochemical properties and engaging in critical interactions with biological targets. The 1,2,4-oxadiazole ring serves as a valuable bioisostere for esters and amides, often enhancing metabolic stability and improving pharmacokinetic profiles. The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This guide focuses on a practical and scalable synthesis of this compound, providing researchers with the necessary information to produce this valuable building block for their discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, This compound (1) , points towards a disconnection of the 1,2,4-oxadiazole ring. This disconnection reveals a key intermediate, N'-hydroxy-5-bromopicolinimidamide (3) , and an acetylating agent. The amidoxime intermediate can, in turn, be derived from the corresponding nitrile, 3-bromo-5-cyanopyridine (4) . This retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 3-bromo-5-cyanopyridine. The subsequent transformations—amidoxime formation and oxadiazole cyclization—are generally high-yielding and well-documented in the literature for a wide range of substrates.
Synthetic Pathway and Mechanism
The forward synthesis involves a two-step sequence starting from 3-bromo-5-cyanopyridine.
Caption: Overall synthetic scheme.
Step 1: Synthesis of N'-hydroxy-5-bromopicolinimidamide (3)
The initial step involves the nucleophilic addition of hydroxylamine to the nitrile group of 3-bromo-5-cyanopyridine. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.
Mechanism: The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile. The resulting intermediate then undergoes proton transfer to yield the stable amidoxime product.
Step 2: Synthesis of this compound (1)
The second and final step is the cyclization of the N'-hydroxy-5-bromopicolinimidamide with acetic anhydride. Acetic anhydride serves as both the acylating agent and a dehydrating agent to facilitate the ring closure.
Mechanism: The reaction is initiated by the acylation of the hydroxyl group of the amidoxime by acetic anhydride, forming an O-acetylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amidine nitrogen, leads to a five-membered ring intermediate. The elimination of a molecule of acetic acid then results in the formation of the aromatic 1,2,4-oxadiazole ring.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted prior to use.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-cyanopyridine | ≥97% | Commercially available |
| Hydroxylamine hydrochloride | ≥98% | Commercially available |
| Sodium bicarbonate | ≥99% | Commercially available |
| Ethanol | Anhydrous | Commercially available |
| Acetic anhydride | ≥98% | Commercially available |
| Ethyl acetate | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
| Anhydrous sodium sulfate | Granular | Commercially available |
| Silica gel | 230-400 mesh | Commercially available |
Step-by-Step Synthesis
Step 1: Synthesis of N'-hydroxy-5-bromopicolinimidamide (3)
-
To a stirred solution of 3-bromo-5-cyanopyridine (1.0 eq.) in ethanol (approximately 0.2 M concentration) in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxy-5-bromopicolinimidamide as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or used directly in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., ¹H NMR).
Step 2: Synthesis of this compound (1)
-
Suspend the crude or purified N'-hydroxy-5-bromopicolinimidamide (1.0 eq.) in acetic anhydride (5-10 eq.).
-
Heat the mixture to 100-120 °C with stirring. The reaction progress can be monitored by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is generally complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water with vigorous stirring to quench the excess acetic anhydride.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| (3) | C₆H₆BrN₃O | 216.04 | ~8.8 (s, 1H), ~8.3 (s, 1H), ~8.0 (s, 1H), ~5.9 (br s, 2H), ~5.0 (br s, 1H) | ~150, ~148, ~145, ~135, ~120 |
| (1) | C₈H₆BrN₃O | 252.06 | ~9.2 (s, 1H), ~8.8 (s, 1H), ~8.5 (s, 1H), ~2.5 (s, 3H) | ~170, ~168, ~152, ~150, ~138, ~125, ~122, ~12 |
Note: The expected NMR data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Troubleshooting and Optimization
-
Incomplete conversion in Step 1: If the formation of the amidoxime is sluggish, the reaction time can be extended, or a stronger, non-nucleophilic base such as triethylamine can be used in place of sodium bicarbonate.
-
Low yield in Step 2: Ensure that the amidoxime intermediate is reasonably dry before proceeding to the cyclization step, as water can consume the acetic anhydride. The reaction temperature can also be optimized; higher temperatures may be required for less reactive substrates, but care should be taken to avoid decomposition.
-
Purification challenges: If the final product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) should be attempted.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to this compound. The two-step sequence, commencing from readily available starting materials, employs well-understood and high-yielding chemical transformations. By following the provided experimental protocols and considering the mechanistic insights, researchers in medicinal chemistry and drug development can efficiently synthesize this valuable heterocyclic building block for the advancement of their research programs.
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-551. [Link]
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Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Zarei, M. (2013). A simple and efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and amidoximes using Vilsmeier reagent. Tetrahedron Letters, 54(33), 4448-4450. [Link]
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Quadri, M., Silnović, A., Matera, C., Horenstein, N. A., Stokes, C., De Amici, M., ... & Dallanoce, C. (2018). General procedure for the synthesis of amidoximes. European Journal of Medicinal Chemistry, 160, 207-228. [Link]
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Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A Key Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to obtain 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the strategic synthesis, focusing on the sourcing and preparation of key starting materials, and provides validated experimental protocols for the core chemical transformations. By elucidating the underlying reaction mechanisms and offering practical insights, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered considerable attention in drug discovery. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a valuable component in the design of novel therapeutic agents. The metabolic stability and capacity to engage in hydrogen bonding interactions contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many 1,2,4-oxadiazole-containing compounds. The title compound, this compound, incorporates this key heterocycle, presenting a versatile platform for further chemical modification and exploration of its biological activities. The bromine atom on the pyridine ring offers a convenient handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through the construction of the 1,2,4-oxadiazole ring onto a pre-functionalized pyridine core. The key disconnection lies in the formation of the oxadiazole ring, which is typically achieved through the cyclization of an amidoxime intermediate with a carboxylic acid derivative. This leads to a retrosynthetic pathway that identifies two primary starting materials: 3-Bromo-5-cyanopyridine and a source for the "methyl" group of the oxadiazole, which is efficiently provided by acetic anhydride during the cyclization step.
The overall synthetic strategy can be broken down into three main stages:
-
Synthesis of 3-Bromo-5-cyanopyridine: This key intermediate provides the brominated pyridine backbone.
-
Formation of the Amidoxime Intermediate: The cyano group of 3-bromo-5-cyanopyridine is converted to an amidoxime, N'-hydroxy-3-bromopicolinimidamide.
-
Cyclization to the 1,2,4-Oxadiazole: The amidoxime is then cyclized with acetic anhydride to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Starting Materials and Key Intermediates
Preparation of 3-Bromopyridine
3-Bromopyridine is a commercially available starting material. However, for contexts requiring its synthesis, several methods are established. A common laboratory-scale synthesis involves the electrophilic bromination of pyridine. Due to the electron-deficient nature of the pyridine ring, harsh reaction conditions are often necessary. One effective method involves the reaction of pyridine with bromine in the presence of a strong acid, such as sulfuric acid.[1][2]
Synthesis of 3-Bromo-5-cyanopyridine
The conversion of 3-bromopyridine to 3-bromo-5-cyanopyridine is a crucial step. This can be achieved through various cyanation methods. A well-established approach is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. This reaction often requires high temperatures and polar aprotic solvents like DMF or NMP.
Experimental Protocol: Synthesis of 3-Bromo-5-cyanopyridine
A detailed protocol for the synthesis of a similar cyanopyridine is available and can be adapted. For instance, the reaction of a bromopyridine derivative with cuprous cyanide in a suitable solvent is a common procedure.[3]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Bromopyridine | 1.0 | 158.01 | (as required) |
| Copper(I) Cyanide | 1.2 | 89.56 | (calculated) |
| N,N-Dimethylformamide (DMF) | - | 73.09 | (as solvent) |
Procedure:
-
To a stirred solution of 3-bromopyridine in DMF, add copper(I) cyanide.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-bromo-5-cyanopyridine.
Synthesis of N'-hydroxy-3-bromopicolinimidamide (Amidoxime Intermediate)
The formation of the amidoxime is a critical step in the synthesis of 1,2,4-oxadiazoles. This is achieved by the reaction of the nitrile with hydroxylamine.[4] The reaction is typically carried out in the presence of a base to neutralize the hydroxylamine hydrochloride salt.
Caption: Formation of the amidoxime intermediate.
Experimental Protocol: Synthesis of N'-hydroxy-3-bromopicolinimidamide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Bromo-5-cyanopyridine | 1.0 | 183.01 | (as required) |
| Hydroxylamine Hydrochloride | 1.5 | 69.49 | (calculated) |
| Sodium Bicarbonate | 1.5 | 84.01 | (calculated) |
| Ethanol/Water | - | - | (as solvent) |
Procedure:
-
Dissolve 3-bromo-5-cyanopyridine in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous residue is then cooled, and the precipitated product is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N'-hydroxy-3-bromopicolinimidamide.
Core Synthesis: Formation of the 1,2,4-Oxadiazole Ring
The final step in the synthesis is the cyclization of the amidoxime intermediate with acetic anhydride. This reaction proceeds via an initial O-acylation of the amidoxime followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.[5]
Mechanism of Cyclization:
-
O-Acylation: The hydroxyl group of the amidoxime attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an O-acyl amidoxime intermediate and releasing a molecule of acetic acid.
-
Cyclization and Dehydration: The amino group of the O-acyl amidoxime then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acetyl group. Subsequent elimination of a water molecule results in the formation of the aromatic 1,2,4-oxadiazole ring.
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The Pyridine-Oxadiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Privileged Heterocycles
In the landscape of medicinal chemistry, nitrogen-based heterocyclic compounds are foundational pillars, forming the core structures of a vast number of therapeutic agents.[1] The strategic combination of distinct heterocyclic rings into a single molecular framework is a proven strategy for developing novel molecules with enhanced or synergistic biological activities.[1] This guide focuses on the hybrid scaffold created by the fusion of two such "privileged" structures: pyridine and oxadiazole.
The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions, thereby modulating aqueous solubility and target binding affinity.[2] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is recognized for its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for ester and amide groups.[3][4][5] The combination of these two moieties into pyridine-oxadiazole compounds has yielded a class of molecules with a remarkably broad and potent spectrum of biological activities, positioning them as highly promising candidates for further therapeutic development.[3][6] This guide provides a detailed exploration of the key biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Pyridine-oxadiazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), prostate (PC-3, DU-145), and colon (HT-29) cancers.[1][7][8][9] Their efficacy stems from their ability to target multiple, often complementary, oncogenic pathways.
Mechanisms of Action
The anticancer effects of these compounds are not monolithic; rather, they operate through diverse and sophisticated mechanisms:
-
Enzyme Inhibition: A primary mode of action is the inhibition of key enzymes that are overactive in cancer cells. This includes:
-
Tubulin Polymerization Inhibition: Certain hybrids disrupt the dynamics of microtubule formation, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7] One study identified a novel imidazo[1,2-a]pyridine-oxadiazole hybrid, compound 6d , which showed potent inhibition of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM.[7]
-
Kinase Inhibition: They can target signaling kinases like Cyclin-Dependent Kinase 2 (CDK2) and enzymes in the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival.[1][10] Molecular docking studies have shown strong binding affinities of pyridine-oxadiazole derivatives to the active site of CDK2.[1]
-
Telomerase Inhibition: Some derivatives act as potent telomerase inhibitors, an enzyme essential for the immortal phenotype of cancer cells.[8][11]
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[8]
-
-
DNA Interaction and Damage: Pyridine-oxadiazole compounds can bind to DNA, interfering with replication and transcription processes.[7] They can also induce the generation of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering programmed cell death.[10]
-
Apoptosis Induction: A convergent outcome of the above mechanisms is the induction of apoptosis. Flow cytometry analyses have confirmed that treatment with these compounds leads to a significant increase in the population of apoptotic cells.[7][9]
Visualizing the Mechanism: Anticancer Signaling Pathways
The following diagram illustrates the multiple pathways targeted by pyridine-oxadiazole compounds to exert their anticancer effects.
Caption: Multi-target anticancer mechanisms of pyridine-oxadiazole compounds.
Structure-Activity Relationship (SAR) and Data
SAR studies reveal that the anticancer potency can be finely tuned by modifying the substituents on the aromatic rings. For instance, a study on pyridine-based 1,3,4-oxadiazoles showed that introducing 3,5-dichloro substituents resulted in the highest cytotoxicity against A549 lung cancer cells, with an IC50 value of 6.99 ± 3.15 μM, comparable to the standard drug 5-fluorouracil.[1] Conversely, bulky or strongly electron-withdrawing groups tended to reduce activity.[1]
| Compound ID | Substitution | Target Cell Line | IC50 (μM) | Reference |
| 6d | Imidazo[1,2-a]pyridine hybrid | A549 (Lung) | 2.8 ± 0.02 | [7] |
| 5k | 3,5-dichloro substitution | A549 (Lung) | 6.99 ± 3.15 | [1] |
| Compound 26 | Pyridine-oxadiazole analog | HEPG2 (Liver) | Potent | [8] |
| Compound 7a | Unsubstituted Phenyl | MCF-7 (Breast) | 0.76 ± 0.044 | [12] |
| Compound 7a | Unsubstituted Phenyl | A549 (Lung) | 0.18 ± 0.019 | [12] |
Exemplary Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for evaluating the cytotoxic potential of pyridine-oxadiazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Rationale: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Pyridine-oxadiazole test compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom microplates
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyridine-oxadiazole scaffold is a potent pharmacophore for developing new antimicrobial agents, with demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14][15] This is particularly crucial in the current era of widespread antimicrobial resistance.
Spectrum of Activity
These compounds have shown promising activity against clinically relevant bacteria, including:
-
Gram-positive: Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis.[13][14]
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa.[13][14]
-
Plant Pathogens: Ralstonia solanacearum, Xanthomonas oryzae.[15]
Some derivatives also exhibit significant antifungal and antitubercular effects.[14][16]
Structure-Activity Relationship (SAR) and Data
The antimicrobial efficacy is highly dependent on the nature and position of substituents. For example, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives showed excellent activity against plant bacterial pathogens, with compound 6a having an EC50 of 10.11 μg/mL against Xanthomonas axonopodis.[15] Another study found that quaternary pyridinium salts with an alkyl chain of ten or more carbons attached to a 1,2,4-oxadiazole core showed excellent activity against S. aureus, with MIC values as low as 0.25 µg/mL.[17]
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Trifluoromethylpyridine-oxadiazole (6a) | Xanthomonas axonopodis | EC50 | 10.11 µg/mL | [15] |
| Trifluoromethylpyridine-oxadiazole (6q) | Xanthomonas oryzae | Inhibition | 100% at 100 µg/mL | [15] |
| Cationic Pyridinium-oxadiazole (27) | S. aureus | MIC | 0.25 µg/mL | [17] |
| Cationic Pyridinium-oxadiazole (27) | E. coli | MIC | 0.5 µg/mL | [17] |
Exemplary Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of pyridine-oxadiazole compounds against bacteria using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. Start with the highest concentration and dilute across the plate, leaving the last two wells for controls.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only the inoculated broth (no compound).
-
Sterility Control: A well containing only uninoculated broth.
-
Positive Control: A row with a serial dilution of a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Visualizing the Workflow: Antimicrobial Screening Cascade
This diagram outlines a typical workflow for screening and evaluating new pyridine-oxadiazole compounds for antimicrobial activity.
Caption: A streamlined workflow for antimicrobial drug discovery.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathology of numerous diseases, and the development of new anti-inflammatory agents is a major therapeutic goal. Pyridine-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes.[18][19]
Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory effect of many of these compounds is the inhibition of COX-1 and COX-2, enzymes that catalyze the synthesis of pro-inflammatory prostaglandins.[18][19] Some compounds show preferential inhibition of COX-2, which is an attractive feature as it may lead to a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[18] Molecular docking studies have been used to understand the binding interactions of these compounds within the active sites of COX enzymes.[18]
In one study, replacing the carboxylic acid group in traditional NSAIDs with a 1,3,4-oxadiazole ring retained or increased anti-inflammatory activity while reducing ulcerogenic potential.[19] Another study synthesized a series of pyridothiazine-1,1-dioxide hybrids containing a 1,3,4-oxadiazole ring and found several compounds that were potent and preferential COX-2 inhibitors.[18]
Conclusion and Future Perspectives
The pyridine-oxadiazole scaffold represents a highly versatile and pharmacologically significant framework in drug discovery. The fusion of these two heterocycles has produced a wealth of compounds with potent and diverse biological activities, including compelling anticancer, antimicrobial, and anti-inflammatory properties. The ability of these molecules to interact with multiple biological targets underscores their potential for addressing complex diseases and combating drug resistance.
Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity. Advanced computational modeling can aid in the rational design of next-generation derivatives with improved pharmacokinetic and safety profiles. As our understanding of the molecular mechanisms deepens, pyridine-oxadiazole compounds hold immense promise for translation into clinically effective therapeutic agents.
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ACS Publications. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. [Link]
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3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine literature review
An In-Depth Technical Guide to 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: A Heterocyclic Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from versatile, functionalized building blocks is a cornerstone of drug discovery.[1] this compound emerges as a compound of significant strategic value, embodying the fusion of two privileged heterocyclic systems: pyridine and 1,2,4-oxadiazole.
The pyridine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs, prized for its electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions.[2][3] The 1,2,4-oxadiazole moiety is also a highly valued component in contemporary drug design.[4] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved pharmacokinetic profiles by enhancing metabolic stability and modulating physicochemical properties.[5][6] The electron-poor nature of the 1,2,4-oxadiazole ring, particularly when linked through its C5 position, provides a stable, aromatic linker that influences the overall electronic character of the molecule.[5]
This guide provides a detailed examination of this compound, presenting a robust synthetic pathway, outlining its key properties, and exploring its application as a versatile intermediate for the development of novel therapeutic agents. The presence of the bromine atom at the 3-position of the pyridine ring serves as a crucial synthetic handle, enabling a wide array of late-stage functionalization through established cross-coupling methodologies.
Physicochemical and Structural Properties
A clear understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 944853-33-6 | - |
| Molecular Formula | C₈H₆BrN₃O | Calculated |
| Molecular Weight | 240.06 g/mol | Calculated |
| SMILES | Cc1noc(n1)-c2cc(Br)ccn2 | - |
| Appearance | Likely a white to off-white solid | Inferred |
Synthesis and Mechanistic Rationale
The construction of the 1,2,4-oxadiazole ring is a well-established transformation in organic chemistry, with the most reliable methods involving the cyclization of an O-acyl-amidoxime intermediate.[7] This intermediate is typically formed in situ from the reaction of a carboxylic acid derivative with an amidoxime.
Retrosynthetic Analysis and Strategy
The most logical and field-proven retrosynthetic disconnection for this compound involves the formation of the 1,2,4-oxadiazole ring. This leads back to two readily accessible precursors: 5-bromonicotinic acid (providing the pyridine core) and acetamidoxime (providing the 3-methyl substituent).
This strategy is advantageous due to the commercial availability and relative stability of the starting materials. The core transformation relies on the nucleophilic character of the amidoxime nitrogen atoms and the electrophilicity of an activated carboxylic acid derivative.
Recommended Synthetic Pathway
The synthesis is efficiently executed in two primary steps starting from 5-bromonicotinic acid.
-
Activation of 5-Bromonicotinic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is a critical activation step, as the carbonyl carbon of the acid itself is not sufficiently electrophilic to react readily with the amidoxime. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation, efficiently producing 5-bromonicotinoyl chloride.
-
Condensation and Cyclodehydration: The activated 5-bromonicotinoyl chloride is then reacted with acetamidoxime. The reaction proceeds via an initial acylation of the amidoxime, followed by a base- or heat-mediated cyclodehydration to furnish the stable, aromatic 1,2,4-oxadiazole ring. The use of a mild base like pyridine can facilitate the final ring-closing step.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for 1,2,4-oxadiazole synthesis.[5][7] Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 5-bromonicotinoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromonicotinic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 3.0 eq) as the solvent and reagent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 5-bromonicotinoyl chloride (a solid or oil) is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve acetamidoxime (1.1 eq) in a suitable aprotic solvent, such as pyridine or tetrahydrofuran (THF), in a separate flask under an inert atmosphere. Cool the solution in an ice bath (0 °C).
-
Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in the same solvent and add it dropwise to the cooled acetamidoxime solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
If the reaction is not complete, gently heat the mixture to 50-60 °C for 2-4 hours to promote the final cyclodehydration step.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final compound.
Applications in Medicinal Chemistry and Drug Discovery
The true utility of this compound lies in its role as a versatile intermediate for library synthesis. The bromopyridine motif is a classic substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Diversification Strategies:
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a wide range of aryl or heteroaryl groups using an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base. This is one of the most powerful methods for introducing molecular complexity.[8]
-
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst allows for the introduction of alkynyl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the installation of primary or secondary amines.
-
Stille Coupling: This reaction uses organostannanes to form new C-C bonds, offering an alternative to Suzuki couplings with different substrate compatibility.
The ability to perform these transformations allows for the rapid exploration of the chemical space around the 3-position of the pyridine ring, which is a critical step in structure-activity relationship (SAR) studies during a drug discovery campaign.
Conclusion
This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis is straightforward, relying on robust and well-understood chemical transformations. The compound masterfully combines the desirable bioisosteric properties of the 1,2,4-oxadiazole ring with the privileged scaffold of pyridine, while the bromine atom provides a critical point for diversification. For researchers and scientists in drug development, this intermediate offers a reliable and efficient starting point for the synthesis of novel, complex molecules aimed at a multitude of biological targets.
References
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Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(16), 3001-3013. [Link]
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Nilsson, K., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(8), 3983-3995. [Link]
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Kumar, V., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-Pyridine. Letters in Applied NanoBioScience, 12(1), 22. [Link]
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Smith, C. J., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 9878-9888. [Link]
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Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18763-18787. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules, 26(16), 4983. [Link]
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El-Naggar, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(24), 16345-16362. [Link]
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Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. (2015). ResearchGate. [Link]
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A Technical Guide to the Rational Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives for Therapeutic Discovery
This guide provides an in-depth exploration of the discovery process for novel 1,2,4-oxadiazole derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the strategic rationale behind experimental choices, ensuring a robust and reproducible scientific narrative.
The Strategic Imperative: Why the 1,2,4-Oxadiazole Scaffold?
The five-membered 1,2,4-oxadiazole ring is a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in drug discovery is not accidental but is rooted in a unique combination of physicochemical properties and metabolic resilience.
1.1 Bioisosteric Replacement: A Gateway to Enhanced Drug-Like Properties A core strategy in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's overall profile. The 1,2,4-oxadiazole ring is a classic and highly effective bioisostere for amide and ester functionalities.[3][4]
-
Causality: Amide and ester bonds are often susceptible to enzymatic hydrolysis by proteases and esterases in the body, leading to rapid metabolism and poor pharmacokinetic profiles. By replacing these labile groups with the stable, aromatic 1,2,4-oxadiazole heterocycle, we engineer molecules with significantly enhanced metabolic stability.[4] The ring mimics the hydrogen bonding capacity of amides and esters, preserving crucial interactions with biological targets.[4][5]
1.2 A Versatile Pharmacophore The 1,2,4-oxadiazole nucleus is not merely a stability-enhancing linker; it is an active pharmacophore component found in compounds exhibiting an exceptionally broad range of biological activities. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties, making it a fertile ground for novel therapeutic development.[5][6][7][8]
Core Synthesis and Workflow: From Concept to Compound
The most robust and widely adopted method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[1][4][9] This approach offers high modularity, allowing for diverse substitutions at both the C3 and C5 positions of the ring.
Caption: High-level workflow for 1,2,4-oxadiazole synthesis.
2.1 Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol is a two-step process that is broadly applicable.
Step 1: Synthesis of the Amidoxime Intermediate (5)
-
Rationale: The amidoxime is the key nucleophile that builds the C3-N4-O1 portion of the ring. It is typically prepared from a readily available nitrile precursor.
-
To a solution of the starting nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime, which can often be used in the next step without further purification.[4]
Step 2: Acylation and Cyclodehydration to Form the 1,2,4-Oxadiazole (7)
-
Rationale: This step involves coupling the amidoxime with an activated carboxylic acid, followed by an intramolecular cyclization that expels a water molecule to form the aromatic ring. Using an acyl chloride is a common activation method.
-
In a separate flask, convert the desired carboxylic acid (1.1 eq) to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. Remove the excess reagent under vacuum.
-
Dissolve the crude amidoxime (1.0 eq) from Step 1 in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine).
-
Cool the solution to 0°C and slowly add the freshly prepared acyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Heat the mixture to reflux for 2-4 hours to drive the cyclodehydration.[9] The formation of the O-acyl amidoxime intermediate can be followed by its thermal cyclization to the desired product.
-
After cooling, perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
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Methodological & Application
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Buchwald-Hartwig amination conditions
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in pharmaceutical and materials science.[1][2] This guide provides a detailed examination and a robust experimental protocol for the amination of this compound. This substrate presents a unique challenge due to the electron-deficient nature of the pyridine ring, which is further accentuated by the electron-withdrawing 1,2,4-oxadiazole moiety. Understanding the interplay between catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. This document offers field-proven insights into reaction optimization, mechanistic considerations, and troubleshooting for researchers, scientists, and drug development professionals.
Scientific Rationale: Deconstructing the Reaction
The successful amination of heteroaryl halides, particularly electron-deficient systems, is not a "one-size-fits-all" endeavor. The electronic properties of the substrate dictate the kinetics of the catalytic cycle, influencing the rates of both the desired C-N bond formation and potential side reactions.
1.1 The Substrate: An Electron-Deficient Heteroaryl Halide
The target molecule, this compound, possesses two key features that influence its reactivity:
-
The Pyridine Ring: As a six-membered heterocycle, the pyridine ring is inherently electron-deficient compared to benzene, which can affect the oxidative addition step.
-
The 1,2,4-Oxadiazole Substituent: This five-membered heterocycle is strongly electron-withdrawing, further reducing the electron density on the pyridine ring.
This pronounced electron deficiency can make the oxidative addition of the C-Br bond to the Pd(0) center more facile. However, it can also render the resulting palladium-amido intermediate more susceptible to side reactions if the reductive elimination step is not efficient.[3]
1.2 The Catalytic System: A Symphony of Four Components
Achieving success hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: The reaction is catalyzed by palladium, typically introduced as a Pd(II) or Pd(0) precatalyst. Common sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[4] Pd(II) sources require in situ reduction to the active Pd(0) species, which is often accomplished by the amine or phosphine ligand.[4][5]
-
The Ligand (The Key to Success): The ligand is arguably the most critical component. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are essential.[6] These ligands, developed extensively by the Buchwald group, stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition.[7]
-
Why Bulky and Electron-Rich? The steric bulk facilitates the formation of a monoligated palladium species, which is highly reactive. The electron-donating nature of the ligand increases electron density on the palladium, which in turn promotes the final C-N bond-forming reductive elimination.[8] For this specific substrate, ligands like XPhos , SPhos , or t-BuBrettPhos are excellent starting points.
-
-
The Base: A non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido intermediate, which is necessary for reductive elimination.[9]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used strong base.[10]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[3][6]
-
Soluble Organic Bases: In certain contexts, especially for improving functional group tolerance or for flow chemistry applications, a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be a viable alternative, often used with specific ligands designed for this purpose.[11]
-
-
Solvent Selection: The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions.
-
Common Choices: Aprotic solvents such as toluene , 1,4-dioxane , or tetrahydrofuran (THF) are standard.[3][12] Toluene is often favored as it can help mitigate potential inhibition by iodide salts when using aryl iodides, a principle that underscores the importance of solvent choice.[9] Solvents should be thoroughly degassed before use to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[8][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Reaction Parameters Summary Table:
| Component | Stoichiometry (Equivalents) | Typical Loading (mol%) | Notes |
| This compound | 1.0 | - | The limiting reagent. |
| Amine Coupling Partner | 1.2 - 1.5 | - | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 | 1 - 5 mol% Pd | Precatalysts are often preferred for their stability and reliability.[14] |
| Ligand (e.g., XPhos) | 0.02 - 0.10 | 2 - 10 mol% | Ligand-to-palladium ratio is typically between 1.5:1 and 2:1. |
| Base (e.g., NaOtBu) | 1.4 - 2.0 | - | Must be a strong, non-nucleophilic base. Ensure it is fresh and handled under an inert atmosphere. |
| Solvent (e.g., Toluene) | - | - | Use at a concentration of 0.1 - 0.5 M with respect to the limiting reagent. |
Step-by-Step Procedure:
-
Vessel Preparation: Place an appropriate magnetic stir bar into a reaction vessel (e.g., a 20 mL microwave vial or Schlenk tube). Dry the vessel in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition (Glovebox Recommended): In an inert atmosphere glovebox, add the this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4.4 mol% XPhos), and the base (e.g., 1.4 eq NaOtBu) to the reaction vessel.
-
Addition of Amine and Solvent: If the amine is a solid, add it along with the other solids. If it is a liquid, add it via syringe after the vessel is sealed. Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M).
-
Reaction Execution: Seal the vessel tightly with a PTFE-lined cap. Remove it from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[4]
-
Monitoring the Reaction: Stir the reaction vigorously. Monitor the progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours).
-
Reaction Quench and Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to address common issues.
Caption: A logical workflow for troubleshooting low conversion.
Q: I am observing significant hydrodehalogenation (replacement of Br with H). How can I minimize this? A: Hydrodehalogenation is a common side reaction that competes with the desired amination. It often arises from β-hydride elimination if the amine has β-hydrogens, or from other decomposition pathways.[8]
-
Solution: Employing a more sterically hindered ligand can often accelerate the rate of reductive elimination relative to side reactions. Consider switching from XPhos to a ligand like t-BuXPhos or using a bidentate ligand like BINAP, which can sometimes suppress side reactions by preventing the formation of certain intermediates.[8]
Q: My reaction is sluggish or stalls completely. A: This is the most common issue.
-
Solution 1 (Catalyst/Ligand): The catalyst may be deactivated. Ensure all reagents and solvents are rigorously deoxygenated. The choice of ligand is critical; screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine.[14]
-
Solution 2 (Base): The base may be insufficient in strength or has degraded. Use a fresh bottle of a strong base like NaOtBu or LHMDS. If your substrate is sensitive, a switch to K₃PO₄ or Cs₂CO₃ may require an increase in reaction temperature.[3]
-
Solution 3 (Temperature): Many Buchwald-Hartwig reactions require heating to 80-110 °C to proceed at a reasonable rate.[4] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly feasible and powerful transformation for accessing valuable nitrogen-containing heterocyclic compounds. Success is predicated on a rational approach to reaction design, focusing on the selection of a suitable palladium/ligand system to overcome the challenges posed by the electron-deficient nature of the substrate. By utilizing bulky, electron-rich phosphine ligands in conjunction with appropriate bases and anhydrous conditions, researchers can reliably construct C-N bonds and advance their synthetic programs. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating this essential reaction.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
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Li, J., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Al-Hiari, Y. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Vantourout, J. C., et al. (2017). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. [Link]
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-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[1][2] The strategic functionalization of substituted pyridines is therefore a critical endeavor in the quest for novel therapeutics. This guide focuses on a particularly valuable building block: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . The presence of a bromine atom at the 3-position offers a versatile handle for a multitude of transformations, while the 1,2,4-oxadiazole moiety at the 5-position serves as a bioisostere for ester and amide groups, often enhancing metabolic stability and modulating physicochemical properties.[3][4]
This document provides an in-depth exploration of various methodologies to functionalize the pyridine core of this substrate. We will delve into the mechanistic underpinnings of each reaction class, offering field-proven insights and detailed, step-by-step protocols to empower researchers in their synthetic campaigns.
Chemical Reactivity Profile of the Core Structure
Understanding the inherent reactivity of this compound is paramount for successful synthetic planning.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient. This generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the positions ortho and para to the nitrogen (C2, C4, C6) are more activated towards nucleophilic attack.[5]
-
The Bromine Atom at C3: The bromine at the 3-position is a key functional handle. It is susceptible to a wide array of palladium-catalyzed cross-coupling reactions and can also undergo metal-halogen exchange.
-
The 1,2,4-Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole ring is generally stable under many reaction conditions.[6] It is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom.[6] The C3 and C5 positions of the 1,2,4-oxadiazole ring are relatively inert to electrophilic substitution.[6] The N4 atom exhibits nucleophilic character, while the carbon atoms have electrophilic properties.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of aryl halides. The bromine atom at the C3 position of our target molecule is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and a phosphine ligand is typically employed.[8] For an electron-deficient pyridine ring, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Phenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05 mmol, 5 mol% |
| Base | K₂CO₃ | 2.0 mmol, 2.0 equiv. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 5 mL |
| Temperature | 90 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components of biologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves as both a base and a solvent.
-
Solvent: A polar aprotic solvent like DMF or THF can be used in conjunction with the amine base.
Protocol: Sonogashira Coupling with Phenylacetylene
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Phenylacetylene | 1.1 mmol, 1.1 equiv. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 0.03 mmol, 3 mol% |
| Copper Co-catalyst | CuI | 0.06 mmol, 6 mol% |
| Base/Solvent | Triethylamine | 5 mL |
| Temperature | 60 °C | |
| Reaction Time | 6-12 h | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are essential.[12] For couplings with primary and secondary amines, bulky, electron-rich ligands like BINAP or Josiphos-type ligands are often effective.[11][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Morpholine | 1.2 mmol, 1.2 equiv. |
| Palladium Catalyst | Pd₂(dba)₃ | 0.02 mmol, 2 mol% |
| Ligand | BINAP | 0.04 mmol, 4 mol% |
| Base | NaOt-Bu | 1.4 mmol, 1.4 equiv. |
| Solvent | Toluene | 5 mL |
| Temperature | 100 °C | |
| Reaction Time | 16-24 h | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a Schlenk flask.
-
Add the palladium catalyst and ligand, followed by this compound.
-
Add toluene and then morpholine via syringe.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction.
-
Upon completion, cool to room temperature and quench carefully with water.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[14] While concerns about the toxicity of tin reagents exist, the Stille reaction offers broad functional group tolerance and is effective for a wide range of coupling partners.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Solvent: Aprotic polar solvents like DMF or NMP are often used to facilitate the reaction.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.
Protocol: Stille Coupling with Tributyl(vinyl)tin
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Tributyl(vinyl)tin | 1.1 mmol, 1.1 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05 mmol, 5 mol% |
| Solvent | DMF | 5 mL |
| Temperature | 100 °C | |
| Reaction Time | 12-18 h | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF and then tributyl(vinyl)tin via syringe.
-
Heat the reaction to 100 °C.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and saturated aqueous KF solution (to remove tin byproducts) followed by brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNA r): Direct Displacement of Bromine
While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNA r) can be a more atom-economical approach in certain cases. The electron-deficient nature of the pyridine ring, further accentuated by the 1,2,4-oxadiazole substituent, can facilitate SNA r at the 3-position, although this position is generally less reactive than the 2- and 4-positions.[5]
Causality Behind Experimental Choices:
-
Activation: The reactivity of 3-halopyridines in SNA r is generally lower than their 2- and 4-isomers because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[15] However, strong electron-withdrawing groups on the ring can enhance reactivity. The 1,2,4-oxadiazole moiety is expected to provide some activation.
-
Nucleophile: Strong nucleophiles are typically required. Alkoxides, thiolates, and amines can be used.
-
Reaction Conditions: Elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to drive the reaction to completion.
Protocol: SNA r with Sodium Methoxide
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Nucleophile | Sodium methoxide (30% in MeOH) | 2.0 mmol, 2.0 equiv. |
| Solvent | DMSO | 5 mL |
| Temperature | 120 °C | |
| Reaction Time | 24-48 h | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a sealed tube, add this compound and DMSO.
-
Add the sodium methoxide solution.
-
Seal the tube and heat to 120 °C.
-
Monitor the reaction.
-
Upon completion, cool to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Metal-Halogen Exchange: Generating a Nucleophilic Pyridine
Metal-halogen exchange is a powerful technique to reverse the polarity of the C-Br bond, transforming the electrophilic carbon into a nucleophilic one.[16] This allows for subsequent reactions with a wide range of electrophiles.
Causality Behind Experimental Choices:
-
Reagent: Organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl) are commonly used.[17][18] The choice of reagent can influence the reaction rate and selectivity.
-
Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the addition of the organometallic reagent to the pyridine or oxadiazole ring.[19]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential.
Experimental Workflow: Metal-Halogen Exchange and Quenching
Caption: General workflow for metal-halogen exchange.
Protocol: Lithiation and Quenching with an Aldehyde
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | This compound | 1.0 mmol, 1.0 equiv. |
| Exchange Reagent | n-BuLi (2.5 M in hexanes) | 1.1 mmol, 1.1 equiv. |
| Electrophile | Benzaldehyde | 1.2 mmol, 1.2 equiv. |
| Solvent | Anhydrous THF | 10 mL |
| Temperature | -78 °C | |
| Reaction Time | 30 min for exchange, 2 h for quenching |
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. The methodologies outlined in this guide provide a robust toolkit for the strategic functionalization of its pyridine core. By carefully selecting the appropriate reaction conditions and understanding the underlying chemical principles, researchers can efficiently generate a diverse array of novel compounds for biological evaluation.
References
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Doudouh, A., Woltermann, C., & Gros, P. C. (2007). TMSCH2Li and TMSCH2Li−LiDMAE: Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines. The Journal of Organic Chemistry, 72(13), 4978–4980. [Link]
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Majer, J., et al. (2018). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 83(21), 13546-13556. [Link]
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Schubert, U. S., et al. (2000). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 65(13), 4011-4018. [Link]
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Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4475-4480. [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from [Link]
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Quéguiner, G., et al. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(12), 4239-4242. [Link]
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Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Retrieved from [Link]
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Snieckus, V. (2012). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 51(35), 8686-8688. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Pace, A. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 9(4), 377-390. [Link]
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Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 235-249. [Link]
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Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4472-4475. [Link]
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Knochel, P., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(12), 1952. [Link]
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PubMed. (2001). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]
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ResearchGate. (n.d.). Substrate Scope for the Triple Functionalization of Pyridines. Reaction conditions: 1st step. Retrieved from [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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Sarpong, R., & Ghaffari, B. (2018). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 50(12), 2329-2342. [Link]
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ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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De Koning, C. B., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 8(3), 423-429. [Link]
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Liebeskind, L. S., & Feng, W. (1990). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 55(19), 5359-5364. [Link]
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PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
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Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ACS Publications. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]
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Application Note: Leveraging 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Fragment-Based Drug Discovery Campaigns
Senior Application Scientist Narrative: In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a cornerstone strategy, valued for its efficiency in exploring chemical space and its capacity to deliver high-quality lead compounds.[1][2] This approach begins not with large, complex molecules, but with small, low-molecular-weight "fragments" that bind with low affinity but high ligand efficiency.[3][4] The art and science of FBDD lie in identifying these initial binders and systematically elaborating them into potent, selective drug candidates. This document provides a detailed guide on the strategic use of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , a fragment rich in features, as a versatile starting point for an FBDD campaign. While this specific fragment is presented as a representative model, the principles and protocols described herein are broadly applicable to other similarly functionalized heterocyclic fragments.
Rationale for Fragment Selection
The selection of fragments for a screening library is a critical first step. An ideal fragment should possess properties that adhere to the "Rule of Three" and contain chemical features that provide both initial binding interactions and vectors for synthetic elaboration.[3][5][6] this compound is an exemplary candidate for these reasons.
Physicochemical Properties
The fragment's properties align well with the established "Rule of Three" guidelines for FBDD, ensuring it occupies a favorable chemical space for weak, yet detectable and efficient, binding.[7][8]
| Property | Calculated Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ~255 Da | < 300 Da | Low complexity increases the probability of finding a complementary fit in a protein binding pocket.[5] |
| cLogP | ~2.1 | ≤ 3 | Ensures adequate aqueous solubility for biophysical screening while retaining sufficient lipophilicity for cell permeability.[3][7] |
| H-Bond Acceptors | 4 | ≤ 3 | While slightly exceeding the guideline, the pyridine and oxadiazole nitrogens are well-positioned to act as key pharmacophoric features. |
| H-Bond Donors | 0 | ≤ 3 | Simplicity in hydrogen bonding potential makes initial interactions easier to interpret. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[3] |
Key Structural Features for Molecular Recognition and Elaboration
This fragment is not merely a collection of atoms; it is a carefully arranged constellation of functional groups, each with a distinct role.
-
Pyridine Ring: A ubiquitous scaffold in medicinal chemistry, the pyridine nitrogen acts as a potent hydrogen bond acceptor.[9] Its aromatic nature allows it to participate in π-stacking interactions, providing multiple potential anchor points within a target's binding site.[10]
-
1,2,4-Oxadiazole Moiety: This five-membered heterocycle is a highly valuable bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[11][12] The ring's nitrogen and oxygen atoms can serve as additional hydrogen bond acceptors, enhancing binding affinity.[13][14]
-
Bromine Atom: The bromine atom serves two critical functions. Firstly, it can participate in halogen bonding—a specific, directional non-covalent interaction with Lewis bases like backbone carbonyls—which can significantly enhance binding affinity and selectivity.[15][16][17][18] Secondly, and crucially for hit-to-lead progression, it serves as a versatile synthetic handle for "fragment growing."[19] It is readily functionalized via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the core fragment.[20][21][22]
-
Methyl Group: This small hydrophobic group can probe small, greasy pockets within the binding site, providing an additional, albeit weaker, contribution to binding affinity.
Experimental Application: A Step-by-Step FBDD Workflow
The following protocols outline a logical, field-proven workflow for using this compound in an FBDD campaign, from initial hit identification to structural validation and elaboration.
Figure 1: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[23] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[24][25]
Methodology:
-
Protein Immobilization:
-
Causality: The target protein is immobilized on the sensor chip surface. Amine coupling is a common and robust method. The goal is to achieve a surface density that provides a sufficient signal for fragment binding without causing mass transport limitations.[26]
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject the target protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) until the desired immobilization level (~8,000-12,000 Response Units, RU) is reached.
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel is prepared using the same activation/deactivation chemistry without protein immobilization to enable background subtraction.
-
-
Fragment Screening:
-
Causality: Fragments are injected over the protein and reference surfaces. A high fragment concentration is used to drive the binding equilibrium for weak interactors. DMSO concentration must be precisely matched between samples and running buffer to avoid false positives from refractive index mismatch.[24]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a primary screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+, pH 7.4) with a final, matched DMSO concentration (e.g., 2%).
-
Inject the fragment solution over the flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl), ensuring the protein remains stable.
-
-
Data Analysis and Hit Triage:
-
Causality: A true binding event will show a concentration-dependent response that is higher on the protein channel than the reference channel. The shape of the sensorgram (fast on/fast off) is characteristic of a fragment.
-
Subtract the reference channel signal from the protein channel signal.
-
A fragment is considered a preliminary "hit" if the binding response is significant (e.g., >20 RU) and the sensorgram shows a plausible binding interaction shape.
-
Confirm hits by re-testing in a dose-response format (e.g., 8 concentrations from 500 µM down to ~4 µM) to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Hit Validation and Structural Biology via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[27][28] It provides unambiguous proof of binding, reveals the precise binding mode, and critically, identifies vectors for synthetic elaboration.[29][30] The bromine atom in our fragment is particularly advantageous here, as it can be located unequivocally via anomalous scattering, aiding in electron density map interpretation for weak, partially occupied binders.[31][32][33]
Methodology:
-
Crystal Preparation (Co-crystallization):
-
Causality: Growing the crystal in the presence of the fragment (co-crystallization) is often successful for fragments that do not disrupt the crystal lattice. A high ligand concentration is required to ensure sufficient occupancy in the crystal.[34]
-
Concentrate the purified target protein to 5-15 mg/mL.
-
Add the fragment to the protein solution from a concentrated DMSO stock to a final concentration of 2-10 mM (ensure final DMSO is <5% to avoid interfering with crystallization). Incubate on ice for at least 1 hour.
-
Set up crystallization trials (e.g., sitting-drop vapor diffusion) by mixing the protein-fragment complex with a range of crystallization screen conditions.
-
-
Crystal Soaking (Alternative Method):
-
Causality: If apo-protein crystals are already available, soaking is a faster alternative. The fragment diffuses into the pre-formed crystal lattice to bind to the target.
-
Prepare a cryoprotectant solution containing the fragment at a high concentration (e.g., 10 mM).
-
Transfer an apo-crystal into the fragment-containing solution and incubate for a period ranging from minutes to 24 hours.
-
-
Data Collection and Structure Determination:
-
Harvest a crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.
-
Carefully analyze the difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment.
-
Refine the protein-fragment complex model to generate a high-resolution structure.[27]
-
Protocol 3: Fragment Elaboration via Structure-Guided Design
Rationale: With the crystal structure in hand, the bromine atom on the pyridine ring becomes the primary "growth vector."[35] The goal is to synthesize analogues where the bromine is replaced with new functional groups that can form additional favorable interactions with the protein, thereby increasing potency. The Suzuki-Miyaura coupling is an exceptionally reliable and versatile reaction for this purpose.[36][37][38]
Figure 2: Iterative cycle of structure-guided fragment elaboration.
Methodology (Example: Suzuki Coupling):
-
Reaction Setup:
-
Causality: This palladium-catalyzed reaction couples the aryl bromide (our fragment) with a boronic acid or ester. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield, especially with heterocyclic substrates.[22][39]
-
To a reaction vial, add this compound (1 equivalent).
-
Add the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Purge the vial with an inert gas (Argon or Nitrogen).
-
-
Reaction Execution and Workup:
-
Heat the reaction mixture (typically 80-110 °C) and monitor by LC-MS or TLC until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the elaborated compound.
-
Table of Potential Elaboration Strategies:
| Reaction | Reagent | Added Moiety | Rationale for Elaboration |
| Suzuki Coupling | Arylboronic Acid | Aryl/Heteroaryl group | To probe larger hydrophobic pockets or introduce new H-bond donors/acceptors. |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl group | Introduces a rigid linear linker to access distant pockets. |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino group | To introduce a key hydrogen bond donor or a basic center for salt-bridge formation. |
| Stille Coupling | Organostannane | Aryl/Vinyl group | Alternative to Suzuki, useful for specific substrate compatibility. |
Conclusion
This compound represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with a trifecta of valuable chemical motifs—a hydrogen-bonding pyridine, a metabolically stable oxadiazole bioisostere, and a synthetically versatile bromine atom—provides researchers with multiple avenues for hit validation and rapid, structure-guided optimization. The protocols detailed herein provide a robust framework for leveraging this and similar fragments to efficiently progress from a low-affinity hit to a potent, optimized lead compound.
References
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Fragment Screening & Fragment-Based Drug Design. (n.d.). Novoprolabs. Retrieved January 20, 2026, from [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023, August 28). One Nucleus. Retrieved January 20, 2026, from [Link]
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Halogen Bonding: A New Frontier in Medicinal Chemistry. (2024, January 12). ResearchGate. Retrieved January 20, 2026, from [Link]
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Fragment-Based Drug Discovery (FBDD): A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 20, 2026, from [Link]
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Fragment-Based Drug Design (FBDD): Techniques & Examples. (2024, September 5). StudySmarter. Retrieved January 20, 2026, from [Link]
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Oxadiazole: A highly versatile scaffold in drug discovery. (2019). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2021, April). ResearchGate. Retrieved January 20, 2026, from [Link]
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The 'rule of three' for fragment-based drug discovery: Where are we now? (2017, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). LinkedIn. Retrieved January 20, 2026, from [Link]
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Fragment growing in FBDD. (A) Flowchart of FBDD in developing... (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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The rule of three at ten. (2013, July 17). Practical Fragments. Retrieved January 20, 2026, from [Link]
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Methods for fragments screening using surface plasmon resonance. (n.d.). University of Pittsburgh. Retrieved January 20, 2026, from [Link]
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Fragment-Based Drug Design (FBDD). (2023, June 30). Open Access Journals. Retrieved January 20, 2026, from [Link]
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FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT. Retrieved January 20, 2026, from [Link]
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Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). YouTube. Retrieved January 20, 2026, from [Link]
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Gomez, A. R., et al. (2021). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
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Guidelines for the successful generation of protein-ligand complex crystals. (2016). IUCr Journals. Retrieved January 20, 2026, from [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, April 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Protein X-ray Crystallography & Protein Structure Determination. (n.d.). ProtaBank. Retrieved January 20, 2026, from [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(22), 6829.
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(4), 456-463.
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers in Molecular Biosciences. Retrieved January 20, 2026, from [Link]
- Renault, N., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 36.
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Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Semantic Scholar. Retrieved January 20, 2026, from [Link]
- A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2009).
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Application Note & Protocols: The 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Scaffold for Novel Kinase Inhibitor Development
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This guide introduces 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a versatile and promising scaffold for the generation of novel kinase inhibitors. We provide a comprehensive overview of its synthetic rationale, detailed protocols for biochemical and cellular screening, and a strategic framework for developing structure-activity relationships (SAR) to guide lead optimization.
Introduction: Rationale for the Scaffold
The selection of a core chemical scaffold is a pivotal decision in a kinase inhibitor discovery program. The ideal scaffold should be synthetically tractable, possess favorable physicochemical properties, and contain key structural motifs known to interact with the highly conserved ATP-binding site of kinases. The this compound framework combines three strategic elements:
-
Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, a crucial interaction for potent kinase inhibition.[5]
-
1,2,4-Oxadiazole Moiety: This five-membered heterocycle is metabolically stable and serves as a valuable bioisostere for ester and amide groups.[6] It can engage in additional hydrogen bonding and dipole interactions within the kinase active site, enhancing binding affinity and modulating solubility.[6]
-
Bromo Substituent: The bromine atom at the 3-position is not merely a placeholder; it is a critical synthetic handle. It provides a reactive site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library to explore the solvent-exposed region of the ATP pocket and build structure-activity relationships (SAR).
This guide provides the protocols necessary to leverage this scaffold, from initial synthesis to cellular validation.
Caption: Logical relationship of the scaffold's components.
PART 1: Synthesis and Characterization of the Core Scaffold
A robust and reproducible synthetic route is the foundation of any screening campaign. The proposed synthesis leverages commercially available starting materials and established chemical transformations.
Protocol 1.1: Synthesis of this compound
Causality: This multi-step synthesis first creates the oxadiazole ring from a commercially available pyridine carboxylic acid before introducing the bromine handle via a Sandmeyer-type reaction. This sequence is chosen to avoid potential side reactions that the bromine might undergo during the oxadiazole formation steps.
Step 1: Amide Formation
-
To a solution of 5-methylnicotinic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to yield the crude acid chloride.
-
Dissolve the crude acid chloride in DCM (0.2 M) and cool to 0°C.
-
Slowly add a solution of acetamide oxime (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the O-acyl amidoxime intermediate.
Step 2: Oxadiazole Ring Closure (Cyclization)
-
Dissolve the intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene (0.1 M).
-
Heat the mixture to reflux (typically 110-140°C) for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 3-methyl-5-(pyridin-3-yl)-1,2,4-oxadiazole.
Step 3: Bromination
-
Convert the product from Step 2 into its corresponding N-oxide by treating it with m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like DCM.
-
Subject the N-oxide to a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅) at elevated temperature (e.g., 100-120°C).
-
Carefully quench the reaction by pouring it over ice, then neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by column chromatography to yield the final product, this compound.
Characterization: The identity and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To assess purity (target >95%).
PART 2: Kinase Inhibitor Screening Cascade
A tiered screening approach, or "cascade," is essential for efficiently identifying and validating hits from a compound library.[7] This process moves from high-throughput, cost-effective biochemical assays to more complex, physiologically relevant cellular assays.
Caption: A typical kinase inhibitor screening cascade.
Protocol 2.1: Primary Biochemical Screening (ADP-Glo™ Assay)
Causality: The ADP-Glo™ Kinase Assay is chosen for primary screening due to its high sensitivity, broad applicability to virtually any kinase, and resistance to signal interference from library compounds. It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.
Materials:
-
Recombinant kinase of interest and its corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds (dissolved in 100% DMSO).
-
White, opaque 384-well assay plates.
Procedure:
-
Assay Optimization: Before screening, determine the optimal concentrations of kinase and substrate, and the ATP concentration (typically at or near the Km for ATP) that result in approximately 10-30% ATP consumption in the linear range of the reaction. Also, determine the DMSO tolerance of the assay.[8]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate using an acoustic dispenser. Final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in kinase reaction buffer.
-
Add 5 µL of the master mix to each well containing the plated compound.
-
Prepare an ATP solution and add 5 µL to initiate the reaction.
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2.2: Secondary Cellular Assay (NanoBRET™ Target Engagement)
Causality: A potent biochemical hit does not guarantee cellular activity. The NanoBRET™ assay is a crucial secondary step to confirm that the compound can enter live cells and physically bind to its intended kinase target.[9] It measures target engagement via bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Appropriate NanoBRET™ tracer.
-
White, 96-well cell culture plates.
Procedure:
-
Cell Plating: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. 24 hours post-transfection, seed the cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a specified time (e.g., 2 hours).
-
Tracer and Substrate Addition: In a separate plate, prepare the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM® I Reduced Serum Medium. Add this detection reagent to the wells containing the compound-treated cells.
-
Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.
PART 3: Structure-Activity Relationship (SAR) Development
The bromine on the pyridine ring is the key to unlocking the potential of this scaffold. Using Suzuki coupling, a diverse array of aryl and heteroaryl groups can be installed at this position to probe interactions with the solvent-front region of the kinase.
Hypothetical SAR Study: The table below illustrates a hypothetical SAR exploration for a generic kinase target. The goal is to understand how modifications at the 3-position impact both biochemical potency and cellular activity.
| Compound ID | R-Group (at 3-position) | Biochemical IC₅₀ (nM) | Cellular TE IC₅₀ (nM) | Notes |
| Scaffold-01 | -Br (Starting Material) | >10,000 | >10,000 | Inactive parent scaffold. |
| SAR-01 | Phenyl | 850 | 2,500 | Initial hit, establishes baseline activity. |
| SAR-02 | 4-Fluorophenyl | 450 | 1,100 | Fluoro group likely adds favorable interaction or improves properties. |
| SAR-03 | 4-Methoxyphenyl | 1,200 | 5,000 | Methoxy group is detrimental; possible steric clash or poor cell permeability. |
| SAR-04 | 4-(Methylsulfonyl)phenyl | 75 | 150 | Sulfone group likely forms a key H-bond, significantly boosting potency. Good translation to cells. |
| SAR-05 | Pyridin-4-yl | 150 | 300 | Pyridyl nitrogen improves solubility and adds a potential H-bond acceptor. |
| SAR-06 | 1-Methyl-pyrazol-4-yl | 90 | 200 | Heterocycle maintains potency, may offer improved metabolic stability. |
Interpretation:
-
From this hypothetical data, the 4-(methylsulfonyl)phenyl group (SAR-04) is identified as a highly favorable modification.
-
Small, electron-withdrawing groups (SAR-02) are tolerated and can improve potency.
-
Larger, electron-donating groups (SAR-03) may be unfavorable.
-
The SAR data guides the next round of synthesis, focusing on analogs of SAR-04 and SAR-05 to further optimize potency and drug-like properties.
Caption: Workflow for SAR exploration via Suzuki coupling.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its constituent heterocycles are well-suited for targeting the ATP-binding site, while the strategically placed bromine atom provides an ideal vector for rapid library synthesis and SAR exploration. The protocols detailed in this guide offer a robust, logical, and efficient pathway for advancing compounds derived from this scaffold from initial biochemical hits to validated cellular leads, paving the way for the next generation of targeted therapeutics.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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National Center for Biotechnology Information. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH. [Link]
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National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central. [Link]
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Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central. [Link]
-
Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medical Chemistry. [Link]
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Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]
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Nouri Majd, M., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]
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Royal Society of Chemistry. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central. [Link]
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Royal Society of Chemistry. (n.d.). Advances. [Link]
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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The five-membered 1,2,4-oxadiazole heterocycle has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, enhancing metabolic stability and other pharmacokinetic properties of parent compounds.[3][4] The versatility of the 1,2,4-oxadiazole ring is demonstrated by its presence in a number of commercially available drugs and its exploration in the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][5] The growing interest in 1,2,4-oxadiazoles for drug discovery underscores the need for robust and efficient high-throughput screening (HTS) methodologies to explore vast chemical libraries based on this privileged scaffold.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for 1,2,4-oxadiazole libraries. It outlines the critical steps from assay development and library preparation to hit validation and data analysis, with a focus on the scientific rationale behind each protocol.
I. Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay. The choice of assay format is dictated by the biological target and the desired mechanism of action.
Key Considerations for Assay Development:
-
Pharmacological Relevance: The assay must be able to identify compounds with the desired mechanism of action.
-
Reproducibility: The assay should yield consistent results across different plates, screening days, and over the entire duration of the drug discovery program.
-
Quality Control: The performance of standard compounds should fall within predefined limits to ensure the reliability of the screening data.
-
Solvent Tolerance: The assay should not be sensitive to the concentrations of solvents, typically dimethyl sulfoxide (DMSO), used to solubilize the test compounds.[6]
Protocol 1: General Assay Miniaturization for HTS
-
Initial Development in 96-Well Format: Develop and optimize the assay in a 96-well microplate format. This allows for easier manipulation and optimization of reagent concentrations and incubation times.
-
Transition to 384- or 1536-Well Format: Once the assay is robust in the 96-well format, miniaturize it to a 384- or 1536-well format to increase throughput and reduce reagent consumption.[6] This typically involves a proportional reduction in all reagent volumes.
-
Z'-Factor Determination: Perform a "dry run" using only positive and negative controls to determine the Z'-factor of the assay.[7] The Z'-factor is a statistical measure of the assay's quality, and a value greater than 0.5 is generally considered acceptable for HTS.[7]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
II. 1,2,4-Oxadiazole Library Preparation and Management
The quality and diversity of the screening library are paramount to the success of an HTS campaign. 1,2,4-oxadiazole libraries can be synthesized through various methods, including both traditional and modern high-throughput techniques.
Synthesis of 1,2,4-Oxadiazole Libraries:
Several synthetic routes are available for the construction of 1,2,4-oxadiazole derivatives. A common and versatile method involves the reaction of amidoximes with acylating agents, followed by cyclization.[1][3] High-throughput synthesis methodologies, such as continuous flow chemistry, have been developed to rapidly generate large and diverse libraries of 1,2,4-oxadiazoles.[8][9]
Table 1: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazole Libraries
| Methodology | Advantages | Disadvantages | References |
| Traditional Batch Synthesis | Well-established, suitable for smaller-scale synthesis. | Time-consuming for large libraries, potential for batch-to-batch variability. | [1][3] |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Requires specialized equipment, scalability can be a concern. | [1][3] |
| Continuous Flow Synthesis | High throughput, excellent control over reaction parameters, improved safety. | Higher initial equipment cost, requires expertise in flow chemistry. | [8][9] |
Compound Management:
Proper handling and storage of the compound library are crucial to maintain its integrity.
-
Storage: Compounds are typically stored in DMSO at low temperatures (-20°C or -80°C) to prevent degradation.
-
Plate Preparation: For HTS, compounds are typically formatted into 384- or 1536-well plates at a standard concentration (e.g., 10 mM in 100% DMSO).[6]
-
Quality Control: Regular quality control checks using techniques like LC-MS are recommended to assess the purity and identity of the compounds in the library.[10]
III. The High-Throughput Screening Workflow
The HTS process is a highly automated and systematic procedure for testing a large number of compounds against a biological target.[11]
Diagram 1: High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 2: Automated High-Throughput Screening
-
Pilot Screen: A small subset of the library (e.g., 2,000 compounds) is screened to assess the performance of the assay in the HTS format and to get an initial estimate of the hit rate.[7]
-
Primary Screen: The entire compound library is screened at a single concentration (typically 10 µM).[7]
-
Data Acquisition: Data from the plate reader is collected and processed.
-
Data Analysis and Hit Selection: The raw data is normalized, and statistical methods are applied to identify "hits" – compounds that exhibit a significant effect in the assay.[12]
IV. Data Analysis and Hit Identification
The large volume of data generated during an HTS campaign requires specialized software and robust statistical methods for analysis.[11][12]
Key Steps in HTS Data Analysis:
-
Data Normalization: Raw data is normalized to account for plate-to-plate and day-to-day variability. Common normalization methods include percent inhibition or activation relative to controls.
-
Hit Selection: A statistical cutoff is established to identify primary hits. This is often based on the mean and standard deviation of the negative control wells (e.g., compounds with a Z-score > 3).
-
Data Visualization: Heat maps and scatter plots are used to visualize the data and identify potential systematic errors or trends.[12]
V. Hit Confirmation and Validation: Separating True Hits from False Positives
A significant challenge in HTS is the high rate of false-positive hits.[13] Therefore, a rigorous hit confirmation and validation cascade is essential to ensure that resources are focused on the most promising compounds.[13][14]
Diagram 2: Hit Validation Cascade
Caption: A typical cascade of experiments for hit validation.
Protocol 3: Hit Confirmation and Validation
-
Hit Re-test: Primary hits are re-tested in the primary assay to confirm their activity.[15]
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50).[15]
-
Secondary and Orthogonal Assays: Compounds are tested in different, independent assays to confirm their mechanism of action and rule out assay-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: If available, analogs of the hit compounds are tested to establish a preliminary SAR.[15] This helps to confirm that the observed activity is due to a specific chemical scaffold.
-
Purity and Identity Confirmation: The purity and chemical identity of the validated hits are confirmed by analytical methods such as LC-MS and NMR.[15]
Table 2: Common Causes of False Positives in HTS
| False Positive Mechanism | Description | Mitigation Strategy |
| Assay Interference | Compounds that interfere with the assay technology (e.g., fluorescence quenching or enhancement). | Use of counter-screens and orthogonal assays. |
| Compound Aggregation | Compounds that form aggregates at high concentrations and non-specifically inhibit enzymes. | Inclusion of detergents in the assay buffer, use of dynamic light scattering (DLS) to detect aggregates. |
| Reactivity | Compounds that are chemically reactive and can covalently modify the target protein or other assay components. | Use of counter-screens with and without a reducing agent (e.g., DTT). |
| Contamination | Cross-contamination between wells on a plate. | Careful liquid handling and plate mapping. |
VI. Conclusion and Future Directions
High-throughput screening of 1,2,4-oxadiazole libraries is a powerful strategy for the discovery of novel drug candidates. A well-designed and executed HTS campaign, coupled with a rigorous hit validation process, can significantly increase the probability of identifying high-quality starting points for medicinal chemistry optimization. The continued development of novel synthetic methodologies for 1,2,4-oxadiazoles and advancements in HTS technologies, including the integration of artificial intelligence and machine learning for data analysis, will further accelerate the discovery of new therapeutics based on this important scaffold.[11]
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Malig, T. C., et al. (2018). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 8(29), 16187-16194. [Link]
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Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1839-1845. [Link]
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Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(2), 100301. [Link]
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An, F., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research, 30(3), 173-179. [Link]
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Application Notes and Protocols for the Synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a key scaffold for the development of novel chemical entities in drug discovery. The document outlines a robust and efficient synthetic strategy, starting from commercially available precursors. We delve into the rationale behind the chosen synthetic route, offering step-by-step experimental procedures, characterization techniques, and safety considerations. Furthermore, this guide explores the strategic importance of this scaffold for Structure-Activity Relationship (SAR) studies, detailing methodologies for generating a diverse library of derivatives by leveraging the reactivity of the 3-bromo position. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.
Introduction: The Strategic Value of Pyridine and 1,2,4-Oxadiazole Scaffolds
In the landscape of medicinal chemistry, pyridine and its derivatives stand out as privileged structures. Pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, celebrated for its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for molecular design.[4]
Complementing the pyridine core, the 1,2,4-oxadiazole ring is a five-membered heterocycle that has gained significant traction as a valuable pharmacophore and a bioisosteric replacement for amide and ester functionalities.[5][6] This scaffold is present in numerous experimental and marketed drugs, contributing to improved metabolic stability and pharmacokinetic profiles.[6][7]
The combination of these two moieties into the This compound scaffold creates a molecule of significant strategic interest. The bromo-substituent at the 3-position of the pyridine ring serves as a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions. This enables the systematic exploration of the chemical space around the core, which is the cornerstone of Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]
This document provides a detailed roadmap for the synthesis of this core scaffold and its subsequent derivatization for SAR exploration.
Retrosynthetic Analysis and Overall Strategy
The synthesis of the target scaffold is designed as a convergent process, combining two key fragments: a pyridine-based component and an amidoxime. The 1,2,4-oxadiazole ring is constructed in the final steps via the well-established method of O-acyl amidoxime cyclization.
The overall synthetic workflow is depicted below. The strategy involves the preparation of two key intermediates: N-hydroxyacetimidamide (from acetonitrile) and 3-bromonicotinoyl chloride (from 3-bromo-5-cyanopyridine). These intermediates are then coupled and cyclized to yield the final product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of N-Hydroxyacetimidamide (Acetamidoxime)
Principle: This protocol describes the synthesis of the key amidoxime intermediate from acetonitrile and hydroxylamine.[10] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.
Materials and Reagents:
-
Acetonitrile (CAS: 75-05-8)
-
Hydroxylamine hydrochloride (CAS: 5470-11-1)
-
Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Ethanol (EtOH), absolute
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add potassium carbonate (1.5 eq) portion-wise to the solution. Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine.
-
Add acetonitrile (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-hydroxyacetimidamide as a white crystalline solid.[10]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[11]
Protocol 2: Synthesis of this compound
Principle: This multi-step, one-pot protocol details the conversion of 3-bromo-5-cyanopyridine to the final target compound. It involves hydrolysis of the nitrile, activation to an acyl chloride, and subsequent coupling with N-hydroxyacetimidamide followed by thermal cyclization.[12]
Materials and Reagents:
-
Sodium hydroxide (NaOH) (CAS: 1310-73-2)
-
Hydrochloric acid (HCl), concentrated
-
Thionyl chloride (SOCl₂) (CAS: 7719-09-7)
-
N-Hydroxyacetimidamide (from Protocol 1)
-
Pyridine, anhydrous (CAS: 110-86-1)
-
Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Hydrolysis to 3-Bromonicotinic Acid
-
To a solution of 3-bromo-5-cyanopyridine (1.0 eq) in ethanol/water (1:1), add sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 6-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate (3-bromonicotinic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is typically used in the next step without further purification.
Step B: Acyl Chloride Formation and Oxadiazole Synthesis
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the 3-bromonicotinic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-bromonicotinoyl chloride is used immediately.
-
Dissolve the crude acyl chloride in anhydrous pyridine.
-
Add a solution of N-hydroxyacetimidamide (1.1 eq) in anhydrous pyridine dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours to effect the cyclodehydration.[5] Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the final product, This compound .
Characterization: The final product's structure and purity must be rigorously confirmed using standard analytical techniques.[15][16]
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
LC-MS and HRMS: To confirm the molecular weight and elemental composition.
-
IR Spectroscopy: To identify characteristic functional group vibrations.
Application in Structure-Activity Relationship (SAR) Studies
The synthesized this compound is an ideal platform for generating a library of analogues for SAR studies. The bromine atom at the C3-position of the pyridine ring is the primary point of diversification.
Rationale for Derivatization
The goal of SAR is to systematically alter the molecule's structure to understand its effect on biological activity.[4][8] Modifications can probe interactions with the biological target, improve selectivity, and enhance pharmacokinetic properties.
| Modification Site | Synthetic Strategy | Rationale / Potential Impact on Properties | Relevant Studies |
| C3 of Pyridine (R¹) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or Heck cross-coupling reactions. | - Potency: Introduce aryl/heteroaryl groups to explore new binding pockets. - Solubility: Add polar groups (e.g., morpholine, piperazine). - Metabolic Stability: Replace metabolically labile groups. | [1][8] |
| C3 of Oxadiazole (R²) | Use different amidoximes in the initial synthesis (e.g., N-hydroxypropanimidamide, N-hydroxybenzimidamide). | - Lipophilicity: Vary alkyl chain length or introduce aromatic rings. - Steric Effects: Introduce bulky groups to probe steric tolerance of the binding site. | [6][7][9] |
| Pyridine Nitrogen | N-oxidation using agents like m-CPBA. | - Solubility & Polarity: Increase aqueous solubility. - H-Bonding: Introduce a hydrogen bond acceptor. | [1] |
General Protocol for Suzuki Cross-Coupling (Example of Derivatization)
Principle: This protocol describes the palladium-catalyzed Suzuki cross-coupling of the 3-bromo-pyridine scaffold with a boronic acid to introduce new aryl or heteroaryl substituents.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (typically 4:1 ratio)
Procedure:
-
To a microwave vial or Schlenk tube, add the 3-bromo-pyridine starting material (1.0 eq), the desired boronic acid (1.2 eq), and the carbonate base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-12 hours). Monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired derivative.
This general procedure can be adapted for a wide range of boronic acids, enabling the rapid generation of a diverse chemical library for biological screening.
Conclusion
This guide provides a validated and detailed framework for the synthesis of this compound and its subsequent diversification for SAR studies. The protocols are designed to be robust and reproducible, leveraging common laboratory reagents and techniques. The strategic placement of the bromo-substituent offers a powerful tool for medicinal chemists to systematically explore the chemical space around this promising scaffold, accelerating the hit-to-lead optimization process in drug discovery programs.
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- Synthesis method of 3-bromo-5-methylpyridine.
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
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- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
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- N'-Hydroxyacetimidamide. Sigma-Aldrich.
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Application Notes & Protocols: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Agricultural Chemistry
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Introduction: Rationale for Agrochemical Exploration
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound whose primary documented application lies in its role as a key intermediate in the synthesis of complex pharmaceutical molecules. However, its structural motifs—the pyridine ring and the 1,2,4-oxadiazole ring—are prevalent in a wide array of biologically active agrochemicals.[1][2][3][4][5] The pyridine moiety is a cornerstone of many successful fungicides and insecticides, while the 1,2,4-oxadiazole ring is recognized for its favorable metabolic stability, electron-withdrawing properties, and its presence in compounds with insecticidal, fungicidal, herbicidal, and nematicidal activities.[5][6][7]
This convergence of privileged structures suggests that this compound, and its derivatives, represent a promising, yet underexplored, scaffold for the discovery of novel crop protection agents. This document provides a comprehensive guide for researchers aiming to synthesize and evaluate the potential of this compound in an agricultural context. It outlines a detailed synthesis protocol, standardized bioassay methodologies for primary screening, and a discussion of potential mechanisms of action to guide further investigation.
Section 1: Synthesis of the Core Compound
The first critical step for any investigation is the reliable synthesis of the target molecule. While various methods for creating substituted pyridines and 1,2,4-oxadiazoles exist, a common and effective route involves the cyclization of an amidoxime with an activated carboxylic acid derivative. The following protocol is a synthesized methodology based on established organic chemistry principles for forming the 1,2,4-oxadiazole ring system attached to a pyridine core.
Protocol 1: Synthesis of this compound
Causality: This two-step process begins by converting a commercially available starting material, 3-bromo-5-cyanopyridine, into an N-hydroxyamidine (amidoxime). This intermediate contains the necessary N-O bond and nucleophilic nitrogen required for the subsequent cyclization. The second step involves reacting the amidoxime with acetic anhydride, which serves as both the source of the methyl group and the cyclizing/dehydrating agent to form the stable 1,2,4-oxadiazole ring.
Step 1: Synthesis of N'-hydroxy-5-bromopicolinimidamide
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-bromo-5-cyanopyridine (10.0 g, 54.6 mmol) in ethanol (100 mL).
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine (50% w/w, 7.2 g, 109 mmol, 2.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add distilled water (50 mL) to the residue, resulting in the precipitation of a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the amidoxime intermediate.
Step 2: Synthesis of this compound
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve the N'-hydroxy-5-bromopicolinimidamide from the previous step (assumed 100% yield, 54.6 mmol) in acetic anhydride (30 mL, 318 mmol).
-
Reaction: Heat the mixture to 100°C and stir for 2-3 hours. Monitor by TLC for the formation of the product.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 150 g) with stirring.
-
Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound, as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Section 2: Agrochemical Screening Strategy
Given the broad biological activities associated with the pyridine and 1,2,4-oxadiazole scaffolds, a multi-pronged screening approach is recommended.[1][6][8] The primary evaluation should assess the compound's efficacy as an insecticide, fungicide, and herbicide.
Visualization: High-Throughput Screening Workflow
The following diagram illustrates a logical workflow for the initial evaluation of the synthesized compound.
Caption: Agrochemical discovery workflow for the target compound.
Section 3: Detailed Bioassay Protocols
The following protocols are standardized methods for initial screening. It is crucial to include both negative (solvent) and positive (commercial standard) controls in every assay to ensure data validity.
Protocol 2: Insecticidal Activity Bioassay (Contact/Ingestion)
Target Organism: Cabbage Looper (Trichoplusia ni) or Diamondback Moth (Plutella xylostella) third-instar larvae.[9] Causality: The leaf-dip bioassay is a robust method that simulates foliar application and exposes the insect to the test compound through both contact and ingestion, providing a comprehensive initial toxicity assessment.[10][11]
-
Preparation of Test Solutions: Prepare a serial dilution of the stock solution of this compound in acetone or water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve final concentrations ranging from 1 to 500 µg/mL.
-
Leaf Disc Treatment: Using forceps, dip cabbage leaf discs (2 cm diameter) into each test concentration for 10 seconds.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely in a fume hood for 1-2 hours.
-
Exposure: Place one treated leaf disc into a petri dish (or well of a 24-well plate) lined with moistened filter paper. Introduce five third-instar larvae into each dish.
-
Controls: Prepare a negative control (solvent + surfactant only) and a positive control (a commercial insecticide like chlorantraniliprole at its known LC₅₀).
-
Incubation: Seal the dishes and incubate at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.[12]
Protocol 3: Fungicidal Activity Bioassay (Mycelial Growth Inhibition)
Target Organism: Gray Mold (Botrytis cinerea) or Rice Blast (Pyricularia oryzae). Causality: The poisoned food technique directly assesses the compound's ability to inhibit the vegetative growth of a fungus.[13] It is a standard in vitro method for discovering compounds with fungistatic or fungicidal properties.
-
Preparation of Poisoned Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C. Add the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Plating: Pour approximately 20 mL of the poisoned PDA into sterile 9 cm petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing 7-day-old culture of the target fungus, in the center of each plate.
-
Controls: A negative control plate will contain PDA with solvent only. A positive control plate will be prepared with a commercial fungicide (e.g., azoxystrobin).
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percent inhibition of mycelial growth relative to the negative control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) using regression analysis.[13][14]
Protocol 4: Herbicidal Activity Bioassay (Seed Germination & Seedling Growth)
Target Organism: Annual Ryegrass (Lolium rigidum) for monocots, and Cress (Lepidium sativum) for dicots. Causality: This assay assesses both pre-emergent (germination) and post-emergent (seedling growth) herbicidal effects, providing a broad overview of the compound's phytotoxicity.[15][16]
-
Preparation: Place a single disc of Whatman No. 1 filter paper in each well of a 24-well plate.
-
Treatment Application: Add 500 µL of the test solution (prepared in water with a surfactant, at concentrations from 1 to 500 µM) to each well, ensuring the filter paper is saturated.
-
Seeding: Place 5-10 seeds of the target species onto the moistened filter paper in each well.
-
Controls: Use a solvent-only solution for the negative control and a commercial herbicide (e.g., glyphosate) for the positive control.
-
Incubation: Seal the plates with a breathable film and incubate at 22-25°C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection (7-10 days):
-
Germination Rate: Count the number of germinated seeds.
-
Root and Shoot Length: Measure the length of the primary root and shoot for each seedling.
-
-
Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth compared to the negative control. Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot length.
Section 4: Postulated Mechanism of Action (MoA)
Should the primary screening identify significant activity, subsequent studies must focus on elucidating the mechanism of action. Based on the compound's structure, several hypotheses can be formulated.
-
Insecticidal MoA: Many pyridine-based insecticides act as modulators of nicotinic acetylcholine receptors (nAChRs). Alternatively, some 1,2,4-oxadiazole compounds have been investigated as inhibitors of detoxification enzymes or the kynurenine pathway in insects.[7][17] An initial test could involve enzyme assays for acetylcholinesterase (AChE) inhibition.[18]
-
Fungicidal MoA: A large class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often contain a pyridine ring and an amide-like structure, for which the 1,2,4-oxadiazole can act as a bioisostere.[5][19][20] Therefore, a primary hypothesis is the inhibition of the fungal respiratory chain at Complex II (SDH).
Visualization: Hypothetical SDHI Mechanism
This diagram illustrates the potential interaction of the compound within the fungal mitochondrial respiratory chain, a common target for fungicides.
Caption: Postulated MoA: Inhibition of Succinate Dehydrogenase (SDH).
Section 5: Data Summary and Interpretation
All quantitative results from the bioassays should be tabulated for clear comparison. The primary goal is to identify a "hit"—a reproducible, concentration-dependent inhibitory effect in one of the primary screens.
| Bioassay | Target Organism | Endpoint | Concentration Range | Positive Control | Result (LC₅₀/EC₅₀/GR₅₀) |
| Insecticidal | P. xylostella | Mortality | 1 - 500 µg/mL | Chlorantraniliprole | [Experimental Data] |
| Fungicidal | B. cinerea | Mycelial Growth | 1 - 100 µg/mL | Azoxystrobin | [Experimental Data] |
| Herbicidal | L. rigidum | Root Growth | 1 - 500 µM | Glyphosate | [Experimental Data] |
A successful hit from this initial screening phase would warrant further investigation, including testing against a broader spectrum of pests, pathogens, or weeds, and initiating studies to confirm the hypothesized mechanism of action.
References
-
Relationship between physicochemical properties and herbicidal activity of 1,2,5-oxadiazole N-oxide derivatives. PubMed. Available at: [Link]
- Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Insecticidal Activity of 1,2,4-Oxadiazoles Derivates against (Plutella xylostella L.) Diamondback Moth. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. ResearchGate. Available at: [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]
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Bioassays for Monitoring Insecticide Resistance. National Institutes of Health (NIH). Available at: [Link]
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Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
- Pyridine derivatives, their preparation and their use as fungicides. Google Patents.
- Antifungal activity of the compounds 2 and 3 pyridine derivatives (Color figure online). [Source Not Available].
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1-2-4-oxadiazole-as-a-potential-scaffold-in-agrochemistry-a-review. Bohrium. Available at: [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. Available at: [Link]
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. National Institutes of Health (NIH). Available at: [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]
-
Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. ACS Publications. Available at: [Link]
-
A rapid resazurin bioassay for assessing the toxicity of fungicides. PubMed. Available at: [Link]
- Synthesis method of 3-bromo-5-methylpyridine. Patsnap.
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An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. Available at: [Link]
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Bioassay of Fungicides against Collar Rot Disease of Groundnut. Research Trend. Available at: [Link]
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1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. ResearchGate. Available at: [Link]
- Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. [Source Not Available].
- Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. [Source Not Available].
-
A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. PubMed. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 3-methyl-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes.
Troubleshooting Guide
Question 1: My reaction to form 3-methyl-1,2,4-oxadiazole from acetamidoxime and acetic anhydride has a low yield, and I observe a significant amount of a byproduct with a mass corresponding to the uncyclized O-acyl amidoxime. What is happening and how can I fix it?
Answer:
This is a very common issue that points to incomplete cyclodehydration of the O-acyl acetamidoxime intermediate. The reaction proceeds in two main stages: the initial O-acylation of the acetamidoxime followed by an intramolecular cyclization with the elimination of water. If the second step is inefficient, the intermediate will be the major product observed.
Causality and Mechanism:
The cyclization of the O-acyl amidoxime to the 1,2,4-oxadiazole ring requires overcoming a specific energy barrier. This step is often the most challenging part of the synthesis.[1] Insufficiently forcing conditions, such as inadequate heating or a base that is too weak, will result in the accumulation of the stable O-acyl intermediate.[1]
Troubleshooting Protocol:
-
Increase Reaction Temperature: For thermally promoted cyclizations, ensure you are reaching a sufficiently high temperature. Refluxing in a high-boiling aprotic solvent like toluene or xylene is often necessary to drive the reaction to completion.[1]
-
Optimize the Base: If you are using a base-mediated cyclization, consider switching to a stronger, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is a highly effective reagent for promoting cyclization at room temperature.[2] Alternatively, superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate the cyclization, sometimes even at room temperature.[2][3]
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the O-acyl amidoxime intermediate back to the starting amidoxime and carboxylic acid, significantly reducing your yield.[1][4] Always use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture to the required temperature for cyclodehydration.[3]
Experimental Protocol: Base-Mediated Cyclization using TBAF
-
To a sealed vessel under a dry nitrogen atmosphere, add the isolated O-acyl acetamidoxime (1 equivalent).
-
Add anhydrous THF as the solvent.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[2]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Question 2: My mass spectrometry and NMR data suggest the formation of an isomeric product. What could be the cause?
Answer:
The formation of an unexpected isomer is often indicative of a rearrangement reaction. For 1,2,4-oxadiazoles, the most common rearrangement is the Boulton-Katritzky Rearrangement (BKR).[5][6] This is a thermal process that can also be facilitated by the presence of acid or moisture.[1]
Causality and Mechanism:
The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, which makes it susceptible to rearrangement into more stable heterocyclic systems.[5][7][8] The BKR involves an intramolecular nucleophilic attack on the N(2) position of the oxadiazole ring by a nucleophilic atom in a three-atom side chain at the C(3) position. This leads to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring.[6]
Troubleshooting Protocol:
-
Control Reaction Temperature: Since the BKR is often thermally induced, carefully control the reaction temperature. Avoid unnecessarily high temperatures or prolonged heating times, especially during the cyclization and purification steps.
-
Maintain Neutral or Basic Conditions: The BKR can be acid-catalyzed. Ensure that your reaction and work-up conditions are not acidic. If an acidic work-up is necessary, perform it at a low temperature and for a minimal amount of time.
-
Strictly Anhydrous Conditions: Moisture can also facilitate the BKR.[1] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Alternative Synthetic Routes: If the BKR is inherent to your substrate under the required reaction conditions, you may need to consider an alternative synthetic route that avoids high temperatures or other conditions that promote rearrangement. For example, a room-temperature, base-catalyzed cyclization might be preferable to a high-temperature thermal cyclization.[2]
Boulton-Katritzky Rearrangement (BKR) Pathway:
Caption: General scheme of the Boulton-Katritzky Rearrangement.
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents like ethanol or water for the synthesis of 3-methyl-1,2,4-oxadiazole?
A1: It is generally not recommended to use protic solvents, especially during the cyclization step.[1] Protic solvents can promote the hydrolysis of the crucial O-acyl amidoxime intermediate, leading to the formation of byproducts and a lower yield of the desired 1,2,4-oxadiazole.[1][4] Aprotic solvents such as DMF, THF, DCM, and MeCN are preferred for base-catalyzed cyclizations.[1]
Q2: I have unprotected hydroxyl or amino groups on my starting carboxylic acid. Will this affect the reaction?
A2: Yes, unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can interfere with the reaction.[1] These nucleophilic groups can compete with the amidoxime in reacting with the activated carboxylic acid, leading to the formation of undesired side products. It is advisable to protect these functional groups before performing the reaction and deprotect them after the 1,2,4-oxadiazole ring has been formed.
Q3: My starting amidoxime seems to be degrading during the reaction. Why might this be happening?
A3: Amidoximes can be unstable under certain conditions. Prolonged heating, especially in the presence of strong acids or bases, can lead to decomposition. If you are synthesizing the amidoxime from a nitrile and hydroxylamine, ensure that the reaction conditions are not too harsh. For the subsequent acylation and cyclization steps, try to use milder conditions where possible, such as room temperature base-catalyzed methods, to minimize the degradation of the amidoxime.[2]
Q4: What are the best purification methods for 3-methyl-1,2,4-oxadiazoles?
A4: The choice of purification method will depend on the physical properties of your specific 3-methyl-1,2,4-oxadiazole derivative and the impurities present.
-
Column Chromatography: This is the most common method for purifying 1,2,4-oxadiazoles. A silica gel stationary phase with a gradient of ethyl acetate in hexane is often a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining highly pure material.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an option. However, be cautious of potential thermal rearrangements at high temperatures.[5][8]
Data Summary Table: Common Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Coupling Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Thermal Cyclization | - | - | Toluene/Xylene | Reflux | Moderate-Good | [1] |
| Base-Catalyzed | - | TBAF | Anhydrous THF | Room Temp | Good-Excellent | [2] |
| Superbase-Promoted | - | NaOH/KOH | DMSO | Room Temp | Good-Excellent | [2][3] |
| One-Pot (from acid) | EDC/DCC | - | Aprotic | Varies | Moderate-Good | |
| Microwave-Assisted | - | Varies | Varies | High | Good-Excellent | [3] |
Yields are generalized and highly dependent on the specific substrates used.
References
-
Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds, 53(9), 945-965. [Link]
-
Palumbo Piccionello, A., Pace, A., Buscemi, S., & Vivona, N. (2009). 1,2,4-Oxadiazole Rearrangements Involving an NNC Side-Chain Sequence. The Journal of Organic Chemistry, 74(19), 7566-7569. [Link]
-
Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds, 53. [Link]
-
Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2017). 1,2,4-Oxadiazole Rearrangements Involving an NNC Side-Chain Sequence. ResearchGate. [Link]
-
Kantor, B., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
-
Sharma, A., & Kumar, V. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Current Pharmaceutical Research, 9(5), 1-10. [Link]
-
Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(3), 789-792. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(17), 3904. [Link]
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Wróbel, M. Z., & Sławiński, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2658. [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(4), 377-393. [Link]
-
Svatunek, D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2845-2850. [Link]
-
Ruccia, M., & Vivona, N. (1970). A new rearrangement in the 1,2,4-oxadiazole series. Journal of the Chemical Society D: Chemical Communications, (14), 866. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]
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Technical Support Center: Chromatographic Purification of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Welcome to the dedicated technical support guide for the chromatographic purification of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this specific heterocyclic compound. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy. The inherent characteristics of this molecule—namely the basic pyridine nitrogen and the multi-heteroatom system—present unique challenges that require a nuanced approach to chromatography.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: Why are my chromatographic peaks showing significant tailing on a standard silica gel column?
Answer: Peak tailing is the most frequent issue observed for basic compounds like pyridine derivatives during normal-phase chromatography on silica gel.[1] The root cause is the strong, non-ideal interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes from the column.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (often as a 7N solution in methanol), to your mobile phase.[2][3] A typical starting concentration is 0.1-1% v/v. The modifier acts as a competing base, saturating the active silanol sites and allowing the pyridine compound to elute more symmetrically.[3]
-
Alternative Stationary Phases: If tailing persists, consider switching to a less acidic or inert stationary phase.
-
Neutral or Basic Alumina: Alumina can be a suitable alternative for basic compounds.[2]
-
End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically capped (e.g., trimethylsilyl-capped), reducing the potential for strong acidic interactions.[1]
-
Amine-functionalized Silica: This specialized media is designed to improve the chromatography of basic compounds by creating a more neutral surface environment.[4]
-
Question 2: My target compound is co-eluting with a closely related impurity. How can I improve the separation (resolution)?
Answer: Achieving separation between structurally similar compounds requires manipulating the selectivity of your chromatographic system. This is done by altering the chemical interactions between your analytes, the stationary phase, and the mobile phase.
Solutions:
-
Optimize the Mobile Phase: Before changing your column, thoroughly explore different solvent systems using Thin Layer Chromatography (TLC).[2][5]
-
Adjust Solvent Ratio: Fine-tune the ratio of your polar and non-polar solvents. If using a gradient, make it shallower (i.e., increase the column volumes over which the polarity changes) to increase the separation between closely eluting peaks.
-
Change Solvent Selectivity: Switch one of the mobile phase components to a solvent from a different class. For example, if you are using Hexane/Ethyl Acetate, try substituting Dichloromethane or MTBE for one of the components. Different solvents will have unique interactions (e.g., dipole-dipole, hydrogen bonding) that can alter the relative retention of your compounds.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase provides a completely different separation mechanism.
-
Normal Phase Variants: If using silica, switching to a cyano (CN) or diol-bonded phase can offer different selectivity for polar compounds.
-
Reversed-Phase (RP) Chromatography: This is an excellent alternative and often the method of choice for polar heterocyclic compounds.[2] Using a C18 column with a mobile phase like water/acetonitrile or water/methanol will separate compounds based on hydrophobicity, a completely different principle than the polar interactions in normal-phase. This often resolves impurities that co-elute on silica.[2][6]
-
Question 3: I'm experiencing low recovery of my compound after column chromatography. Could it be decomposing?
Answer: Yes, compound loss can be due to irreversible adsorption or decomposition on the stationary phase, particularly if it is highly acidic.[2] While the 1,2,4-oxadiazole ring is generally recognized as a stable bioisostere of esters and amides, its stability under specific chromatographic conditions should not be taken for granted.[7] The acidic nature of standard silica gel can potentially catalyze the degradation of sensitive molecules.
Solutions:
-
Perform a Stability Test on TLC: Before committing your entire batch to a column, perform a simple stability check.[2][8] Spot your crude material on a silica gel TLC plate. Let the plate sit on the benchtop for an hour, then develop it. If you observe new spots or streaking that wasn't present in an immediately-developed plate, your compound is likely unstable on silica.[8]
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, using neutralized silica gel (by pre-treating with a TEA-containing solvent), alumina, or a bonded phase can prevent acid-catalyzed decomposition.[3]
-
Optimize Loading and Elution: Avoid letting the compound sit on the column for an extended period. Develop and run your method efficiently. Column overloading can also lead to band broadening that appears as yield loss when fractions are cut.[2] A typical sample load for silica gel flash chromatography is 1-5% of the mass of the stationary phase.[2]
Troubleshooting Workflow Diagram
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- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of Pyridine-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of pyridine-oxadiazole compounds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower your experimental decisions.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the solubility of pyridine-oxadiazole compounds.
Q1: Why do many pyridine-oxadiazole derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of pyridine-oxadiazole compounds often stems from a combination of their physicochemical properties. These molecules possess a rigid, planar structure due to the fused aromatic rings, which can lead to strong crystal lattice energy.[1][2] High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to interact with water, thus lowering solubility. Furthermore, the oxadiazole ring is a relatively non-polar moiety, which contributes to the overall hydrophobicity of the molecule.[3] While the pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor, its contribution to overall solubility can be limited, especially in larger molecules with other hydrophobic substituents.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing meaningful experiments.
-
Kinetic Solubility is typically measured in early-stage drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[4][5] The resulting value represents the concentration at which the compound precipitates out of a supersaturated solution under a specific set of conditions (e.g., time, temperature). It's a high-throughput method useful for initial screening but can often overestimate the true solubility because it may reflect the solubility of an amorphous, higher-energy state of the compound.[5][6][7]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of a compound in a specific solvent at equilibrium.[6][8] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound remains constant.[4][8] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development and predicting in vivo behavior.[7]
Recommendation: For initial screening of a large number of compounds, kinetic solubility is appropriate. For lead optimization and preclinical development, measuring thermodynamic solubility is essential.[5][6]
Q3: What are the main strategies to improve the solubility of these compounds?
A3: Broadly, the strategies can be divided into two categories: formulation-based approaches and chemical modifications.
-
Formulation-Based Approaches: These methods enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API). Key techniques include:
-
pH Adjustment: Leveraging the basicity of the pyridine ring.[9][10]
-
Co-solvents: Using water-miscible organic solvents to reduce the polarity of the solvent system.[11][12][13]
-
Surfactants: Employing amphiphilic molecules to form micelles that encapsulate the drug.[14][15]
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic parts of the drug molecule.[11][][17][18]
-
-
Chemical Modifications: These strategies involve covalently modifying the drug molecule to create a new chemical entity with improved solubility.
The choice of strategy depends on the stage of drug development, the required solubility enhancement, and the intended route of administration.[27]
PART 2: Troubleshooting Guide & Experimental Workflows
This section provides a problem-solution format to address specific experimental challenges.
Issue 1: My compound crashes out of solution when I dilute my DMSO stock into aqueous buffer for a bioassay.
This is a classic kinetic solubility problem, indicating that the final concentration in your assay buffer is above the compound's kinetic solubility limit.
Workflow for Troubleshooting Precipitation:
Caption: Decision workflow for preclinical solubility enhancement.
Solution 1: Salt Formation
-
Why it works: Salt formation is one of the most effective and common methods for increasing the solubility of ionizable drugs. [19][20][28]By reacting the basic pyridine nitrogen with a pharmaceutically acceptable acid, you form an ionic salt. Salts typically have lower crystal lattice energies and are more readily solvated by water compared to the neutral free base, leading to a dramatic increase in aqueous solubility. [20][21]The key is the pKa difference between the drug and the counter-ion. [19]* How to implement:
-
Counter-ion Selection: Screen a variety of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, tartaric acid, maleic acid).
-
Synthesis: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the selected acid. The salt will often precipitate out of the solution.
-
Characterization: Confirm salt formation using techniques like DSC (to check for a new melting point) and PXRD (to confirm a new crystal form).
-
Solubility & Stability Testing: Measure the thermodynamic solubility of each salt form. Also, assess its physical stability (hygroscopicity, polymorphism) and chemical stability. [20]
-
Solution 2: Prodrug Approach
-
Why it works: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo. [23][24]This strategy is particularly useful when the parent molecule lacks a suitable ionizable group for salt formation or when other methods fail. [24][25]By attaching a highly polar, water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to a suitable functional group on the pyridine-oxadiazole core, you can significantly increase aqueous solubility. [24][29]* How to implement:
-
Identify a Handle: Find a suitable functional group on your molecule for modification (e.g., a hydroxyl, amine, or carboxylic acid).
-
Design & Synthesis: Design a prodrug linkage that will be cleaved by enzymes in the body (e.g., esterases, phosphatases) to release the parent drug. Synthesize the prodrug derivative.
-
Evaluation:
-
Measure the aqueous solubility of the prodrug.
-
Confirm its conversion back to the parent drug in vitro (using plasma or liver microsomes) and in vivo.
-
Assess the pharmacokinetic profile to ensure adequate exposure of the parent drug is achieved. [23]
-
-
PART 3: Protocols & Data Presentation
This section provides standardized protocols for key experiments and examples of how to present the data.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound. [4]
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. [4]A 48-hour time point is recommended to confirm that the concentration is no longer changing. [8]3. Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Remove any remaining solid particles by filtration (using a 0.22 µm PVDF filter) or centrifugation at high speed (e.g., >14,000 rpm for 15 minutes).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Reporting: Report the solubility in µg/mL or µM. It is also good practice to analyze the remaining solid by PXRD to check for any polymorphic transformations during the experiment. [8]
Data Presentation: Co-solvent Screening Results
Summarize quantitative data in tables for easy comparison.
| Co-solvent System (v/v in PBS pH 7.4) | Thermodynamic Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS (Control) | 0.5 ± 0.1 | 1x |
| 10% Ethanol | 5.2 ± 0.4 | 10.4x |
| 20% Ethanol | 15.8 ± 1.1 | 31.6x |
| 10% Propylene Glycol | 8.9 ± 0.6 | 17.8x |
| 20% Propylene Glycol | 25.1 ± 2.3 | 50.2x |
| 10% PEG 400 | 12.4 ± 0.9 | 24.8x |
| 20% PEG 400 | 48.7 ± 3.5 | 97.4x |
This structured format allows for a quick and clear comparison of the effectiveness of different co-solvent systems.
This guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with pyridine-oxadiazole compounds. By systematically applying these principles and protocols, you can develop robust formulation strategies to advance your research and drug development programs.
References
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2437. [Link]
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Kumar, L., et al. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(1), 1-6. [Link]
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Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
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Stanton, M., & Bak, A. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Postgraduate Medical Journal, 84(989), 124-127. [Link]
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S. Beg, et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. SciSpace. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]
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S. Singh, H. Handa, M. K. Chablani, N. S. R. S. K. K. Yadav. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
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A. Paudel, Z. W. Waclawik, A. A. Faria, J. S. de Faria, M. M. de Souza, J. M. de Souza. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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Heimbach, T. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
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Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. [Link]
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Sharma, N., & Nanjan, M. J. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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SGS. (n.d.). Preclinical Formulation Development. SGS. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. [Link]
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Study.com. (n.d.). Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH?. Study.com. [Link]
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Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
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B. Al-Ghananeem, A. Malkawi. (2012). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]
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IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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M. A. Popa, G. M. Nitulescu, C. C. Diaconu, C. Draghici, M. C. Cherepetskaya, A. C. Nuta. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-561. [Link]
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T. Loftsson, D. Duchene. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics. [Link]
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Patel, D. A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]
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Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(3), 1-12. [Link]
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ResearchGate. (n.d.). Characteristic parameters of the π···π interactions between oxadiazole and pyridine rings (a) and oxadiazoles rings (b). ResearchGate. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
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S. A. Khan, A. Kumar, A. K. Singh, M. S. Yar. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]
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Boström, J., et al. (2013). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(20), 7809–7820. [Link]
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A. R. Ali, S. Da Prat, D. Musumeci, D. Platella, C. Sissi, S. M. G. Terracciano. (2021). Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Molecules. [Link]
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ResearchGate. (n.d.). (Oxadiazole)···(pyridine) (a) or (oxadiazole)···(oxadiazole) (b) interactions in the XRD structure of (1–3)a,b. ResearchGate. [Link]
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A. M. da Silva, A. P. C. de Souza, C. R. S. de Carvalho, B. R. de Oliveira, C. A. de Simone, R. O. de Moura. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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A. R. Katritzky, K. Jug, D. C. Fara. (2004). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]
-
Reddit. (2024). Why pyridine is acidic?. Reddit. [Link]
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Stability of the 1,2,4-oxadiazole ring to acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,4-oxadiazole heterocycle. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of the 1,2,4-oxadiazole ring under various experimental conditions.
The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry.[1] Valued for its role as a hydrolytically stable bioisostere for amide and ester functionalities, it is a key component in numerous therapeutic candidates and approved drugs.[2][3][4][5][6] However, understanding its stability profile under both acidic and basic conditions is critical for successful synthesis, purification, formulation, and in vivo application. This center is designed to address the common challenges and questions encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and reactivity of the 1,2,4-oxadiazole core.
Q1: What is the general stability profile of the 1,2,4-oxadiazole ring?
The 1,2,4-oxadiazole ring is considered a robust heterocycle, generally stable under physiological conditions (pH ~7.4).[1] Its stability is a primary reason for its use as a bioisosteric replacement for esters and amides, which are more susceptible to hydrolysis.[2][4][5][7] 3,5-disubstituted 1,2,4-oxadiazoles are notably more stable than their mono-substituted counterparts and can tolerate even strong acids like concentrated sulfuric acid. However, the ring's stability is not absolute and can be compromised under harsh acidic or basic conditions.[8]
Q2: Under what pH conditions is the 1,2,4-oxadiazole ring most stable?
Forced degradation studies on 1,2,4-oxadiazole derivatives have demonstrated that the ring exhibits maximum stability in a slightly acidic pH range of 3 to 5.[8][9] Significant increases in degradation rates are observed at pH values below 3 or above 5.[8][9] This pH-dependent stability is a critical factor to consider during reaction work-ups, purifications (e.g., chromatography), and formulation development.
Q3: What is the degradation mechanism under strong acidic conditions?
Under strongly acidic conditions (low pH), the degradation is typically initiated by the protonation of the N-4 atom of the oxadiazole ring.[8][9] This protonation activates the C-5 carbon, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This attack leads to the cleavage of the O1-C5 bond and subsequent ring opening.[8][9]
Q4: How does the 1,2,4-oxadiazole ring behave in the presence of strong bases?
In strongly basic media (high pH), the degradation pathway involves the direct nucleophilic attack on the C-5 carbon.[8][9] This results in the formation of an anionic intermediate on the N-4 atom. Subsequent proton abstraction from a proton donor, such as water, facilitates the ring-opening cascade.[8][9] Interestingly, in the absence of a proton donor (e.g., in dry aprotic solvents like acetonitrile), the anionic intermediate may revert to the starting compound, rendering the ring stable under these specific conditions.[8]
Q5: How do substituents at the C3 and C5 positions affect the ring's stability?
Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the 1,2,4-oxadiazole ring.
-
Electronic Effects: The electron-withdrawing effect of the ring is more pronounced through the C-5 position than the C-3 position.[3] Attaching strong electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents at the C3 and C5 positions can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring.
Q6: Are there any approved drugs containing a 1,2,4-oxadiazole ring?
Yes, the metabolic stability and favorable physicochemical properties of the 1,2,4-oxadiazole ring have led to its incorporation into several commercially available drugs.[10] Examples include:
-
Ataluren: Used for the treatment of Duchenne muscular dystrophy.[10]
-
Prenoxdiazine & Oxolamine: Used as cough suppressants.[10][11]
-
Butalamine: A vasodilator.[10]
-
Fasiplon: An anxiolytic agent.[10]
-
Pleconaril: An antiviral drug.[10]
Troubleshooting Guide
| Problem Encountered | Probable Cause & Explanation | Recommended Solution(s) |
| Compound degradation during acidic work-up (e.g., HCl wash). | The 1,2,4-oxadiazole ring is susceptible to acid-catalyzed hydrolysis, especially at pH < 3.[8][9] Protonation of the N4 atom activates the ring for nucleophilic attack. | • Maintain the aqueous phase pH between 3 and 5 during extraction. • Use a milder acid (e.g., saturated NH₄Cl solution, dilute citric acid). • Perform the work-up at a lower temperature (0-5 °C) to reduce the rate of hydrolysis. • Minimize the contact time with the acidic medium. |
| Low recovery after silica gel chromatography. | Residual acidity on standard silica gel can catalyze the degradation of sensitive 1,2,4-oxadiazole derivatives. | • Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent). • Use alternative stationary phases like alumina (basic or neutral) or reversed-phase silica (C18). |
| Formation of nitrile and amide/ester byproducts. | This is a classic sign of 1,2,4-oxadiazole ring cleavage. Under acidic or basic conditions, the ring opens to form an O-acyl amidoxime intermediate, which can then decompose into a nitrile and a carboxylic acid (or its corresponding amide/ester depending on the reaction conditions).[8][9][12] | • Confirm the identity of byproducts using LC-MS and NMR. • Re-evaluate the pH and temperature of your reaction and purification steps. • Ensure solvents are anhydrous for base-mediated reactions where water can act as a proton donor to facilitate degradation.[8] |
| Inconsistent results in biological assays. | If the assay medium is buffered to a pH outside the stable range (3-5), the compound may be degrading over the course of the experiment, leading to variable potency or efficacy readings. | • Perform a stability study of your compound in the specific assay buffer. • Use analytical techniques like HPLC or LC-MS to quantify the compound's concentration at the beginning and end of the assay. • If degradation is observed, consider adjusting the buffer pH or reducing the incubation time. |
Mechanistic Insights: Degradation Pathways
Understanding the mechanisms of ring cleavage is essential for predicting and controlling stability.
Acid-Catalyzed Ring Opening
Under acidic conditions, the reaction is initiated by protonation at the N4 position, which enhances the electrophilicity of the C5 carbon, inviting nucleophilic attack.
Caption: Acid-catalyzed degradation of the 1,2,4-oxadiazole ring.
Base-Catalyzed Ring Opening
Under basic conditions, a nucleophile (like a hydroxide ion) directly attacks the electrophilic C5 carbon, initiating the ring-opening sequence.
Caption: Base-catalyzed degradation of the 1,2,4-oxadiazole ring.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to assess the hydrolytic stability of a 1,2,4-oxadiazole-containing compound.
Objective: To determine the degradation profile of a test compound under acidic, neutral, and basic conditions at elevated temperatures.
Materials:
-
Test compound (e.g., 1 mg/mL stock solution in acetonitrile or DMSO).
-
0.1 M Hydrochloric Acid (HCl).
-
Deionized Water (for neutral condition).
-
0.1 M Sodium Hydroxide (NaOH).
-
Acetonitrile (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase).
-
Thermostatic water bath or oven.
-
HPLC system with a UV/DAD or MS detector.
-
C18 reversed-phase HPLC column.
-
pH meter.
-
Volumetric flasks and vials.
Procedure:
-
Sample Preparation:
-
Label three sets of vials for acidic, neutral, and basic conditions.
-
Acidic: Add 1 mL of 0.1 M HCl to a vial.
-
Neutral: Add 1 mL of deionized water to a vial.
-
Basic: Add 1 mL of 0.1 M NaOH to a vial.
-
Spike each vial with a small aliquot (e.g., 10 µL) of the test compound stock solution to achieve a final concentration of ~10 µg/mL.
-
Prepare a "time zero" (T=0) sample by immediately neutralizing an aliquot of each solution (acidic with NaOH, basic with HCl) and diluting with mobile phase for HPLC analysis.
-
-
Incubation:
-
Place the remaining sealed vials in a water bath or oven set to a specified temperature (e.g., 60 °C).
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples as described for the T=0 sample.
-
Dilute all samples with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze all samples by a validated RP-HPLC method.[13][14] Use a gradient elution if the polarity of degradation products is unknown.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify major degradation products by comparing their peak areas to the parent peak or by using a mass spectrometer.
-
Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.
-
References
- Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research & Reviews: A Journal of Pharmaceutical Science.
-
Tiwari, A., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2883-2895. [Link]
-
Pace, A., et al. (2010). Electrocyclic Ring-Opening of 1,2,4-Oxadiazole[4,5-a]piridinium Chloride. Molecules, 15(11), 8387-8401. [Link]
-
Yurttas, L., et al. (2018). Biological activity of oxadiazole and thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(1), 3-19. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1647-1678. [Link]
- BenchChem. (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. BenchChem.
-
Zyryanov, G. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 933. [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2125–2157. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539–547. [Link]
- Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 376-397.
- Nagarapu, L., et al. (2011). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 4(4), 483-491.
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 22(24), 13359. [Link]
- Presnukhina, S., et al. (2020). Plausible mechanism of 1,2,4-oxadiazine ring formation.
- da Silva, E. T., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(11), 2829.
- Stanforth, S. P. (2008). 5.04 1,2,4-Oxadiazoles.
- Shaferov, A. V., et al. (2020). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 89(10), 1077-1107.
-
Tiwari, A., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
- da Silva, G. V. J., et al. (2016).
-
Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(2), 5406. [Link]
-
Lim, D., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 578-585. [Link]
-
Ali, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
- Piccionello, A. P., et al. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Targets in Heterocyclic Systems, 21, 246-271.
-
Carotti, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 24(6), 5961. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rjptonline.org [rjptonline.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low conversion in Suzuki coupling of 3-bromopyridines
Welcome, researchers and drug development professionals. This guide is designed to provide expert-driven insights and practical solutions for overcoming common challenges associated with the Suzuki-Miyaura cross-coupling of 3-bromopyridines. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot but also to proactively optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with 3-bromopyridine shows low to no conversion. What are the primary factors I should investigate?
Low conversion in the Suzuki coupling of 3-bromopyridines is a frequent issue stemming from the challenging nature of this electron-deficient heterocycle.[1] The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Source & Ligand):
-
Catalyst Deactivation: The pyridine nitrogen can sequester the active palladium species, hindering the catalytic cycle.[2][3] Additionally, the active Pd(0) catalyst is sensitive to oxygen, and inadequate inert atmosphere maintenance can lead to its deactivation.[1][3]
-
Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient substrates like 3-bromopyridine, bulky and electron-rich phosphine ligands are often necessary to promote the desired catalytic activity and prevent catalyst inhibition.[1][4] Consider ligands such as SPhos, XPhos, or RuPhos.
2. Reaction Conditions:
-
Base Selection: The choice and strength of the base are crucial. It plays a role in the formation of the active palladium complex and the boronate species.[5] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for Suzuki couplings to minimize side reactions.[1]
-
Solvent System: The solvent influences reagent solubility and can affect catalyst stability and reactivity.[6][7] A combination of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly employed.[3][8] The ratio may need optimization to ensure all components remain in solution.
-
Temperature: While many Suzuki couplings require heat to proceed efficiently, excessive temperatures can lead to catalyst decomposition and side reactions.[3] A typical range is 80-110 °C.[9]
3. Reagent Quality:
-
Boronic Acid Purity: The purity of the boronic acid is paramount. Impurities can poison the palladium catalyst or participate in unwanted side reactions, reducing the yield. Boronic acids are also prone to degradation, such as protodeboronation.[3]
-
Solvent and Reagent Purity: Ensure solvents are anhydrous and properly degassed.[3] All reagents should be of high purity to avoid introducing catalyst poisons.
Q2: I'm observing a significant amount of debrominated starting material (pyridine). What causes this, and how can I minimize it?
The formation of a debrominated byproduct is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid partner.[1][10]
Potential Hydride Sources:
-
Solvents (e.g., alcohols)
-
Impurities in reagents
-
The boronic acid itself[1]
Prevention Strategies:
-
Choice of Base: Avoid strong bases that can promote hydrodehalogenation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally a better choice.[1]
-
Solvent System: Employing a mixed solvent system, such as dioxane/water, can sometimes suppress this side reaction.[1]
-
Reagent Purity: Use high-purity boronic acid and ensure all other reagents are free from impurities that could act as hydride donors.
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What are the likely causes and solutions?
Homocoupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product.[11][12]
Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[12]
-
Excessive Pd(II) Species: The presence of Pd(II) can catalyze the homocoupling reaction.[12] This can be an issue if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.
Solutions:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1]
-
Use of Pre-catalysts: Employing modern palladium pre-catalysts can lead to more efficient and controlled generation of the active Pd(0) species, minimizing the amount of residual Pd(II).[10]
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can sometimes disfavor the homocoupling pathway.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling of 3-bromopyridines.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., SPhos, 3.6 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).[2]
-
Add the 3-bromopyridine (1.0 equivalent) and the boronic acid (1.2 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed solvent system (e.g., toluene or dioxane/water 4:1) via syringe.[2][6]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of substituted bromopyridines, providing a comparative overview.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF / H₂O | - | - | - | A notable method for certain substrates.[13] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN / H₂O (4:1) | 80 | 1-2 | - | A common system for pyridylboronic acids.[14] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to diagnosing issues within your reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. (n.d.). Benchchem.
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimization of Palladium-Catalyzed C-N Coupling with 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Welcome to the dedicated technical support guide for optimizing the palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the specific challenges presented by this substrate and to provide actionable troubleshooting strategies.
The unique structure of this compound, featuring an electron-deficient pyridine ring and multiple potential coordinating nitrogen atoms, necessitates a carefully considered approach to catalyst system selection and reaction parameter optimization. This guide is structured to address common issues in a practical question-and-answer format, supported by detailed experimental protocols and comparative data.
Troubleshooting Guide & FAQs
Q1: My C-N coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion with this substrate often points to two primary issues: catalyst inhibition and challenges with the oxidative addition step due to the electron-deficient nature of the pyridine ring.
-
Catalyst Inhibition: The pyridine nitrogen and the nitrogen atoms of the oxadiazole ring can act as ligands for the palladium center, leading to the formation of inactive catalyst complexes.[1][2] This coordination can hinder the desired catalytic cycle.
-
Difficult Oxidative Addition: The electron-withdrawing effect of the 5-(3-methyl-1,2,4-oxadiazol-5-yl) substituent makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[3]
Troubleshooting Steps:
-
Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These ligands can promote the formation of a monoligated Pd(0) species, which is often the active catalyst, and sterically hinder the coordination of the substrate's nitrogen atoms. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are excellent starting points.[4][5][6]
-
Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) are often more effective than generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts can provide a more consistent and higher concentration of the active catalyst.
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition at elevated temperatures.[3]
Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from a palladium-amido intermediate or from protonolysis of the aryl-palladium intermediate.
Troubleshooting Steps:
-
Choice of Base: The strength and nature of the base are crucial.[7] While strong bases like NaOtBu are commonly used, they can sometimes promote side reactions. Consider screening a panel of bases, including weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DBU, although the latter can sometimes inhibit the reaction at high concentrations.[8][9][10] For substrates with base-sensitive functional groups, weaker bases are often necessary.[2]
-
Amine Substrate: If coupling with a primary aliphatic amine, β-hydride elimination from the resulting palladium-amido complex can be a significant pathway to debromination. Using bulky ligands can disfavor this process.
-
Solvent Choice: The solvent can influence the solubility of the base and intermediates in the catalytic cycle.[7] Toluene, dioxane, and THF are common choices.[11][12] In some cases, more polar aprotic solvents like DMF or DMA may be beneficial, but they can also lead to catalyst decomposition at high temperatures.
Q3: My reaction is messy, with multiple unidentified byproducts. What are potential side reactions with the oxadiazole moiety?
A3: The 1,2,4-oxadiazole ring is generally stable under many reaction conditions, but it can be susceptible to nucleophilic attack or rearrangement under certain circumstances, particularly at high temperatures or with highly nucleophilic species.[13]
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, try to run the reaction at a lower temperature to minimize potential degradation of the oxadiazole ring. This may require a more active catalyst system.
-
Base Selection: An excessively strong base could potentially interact with the oxadiazole ring, although this is less common. Screening different bases is a valuable strategy.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, which can catalyze undesired side reactions.[14]
Q4: How do I choose the optimal combination of palladium source, ligand, base, and solvent for this specific C-N coupling?
A4: A systematic screening approach is the most effective way to identify the optimal reaction conditions. A Design of Experiment (DoE) approach can be highly efficient, but a simpler screening matrix can also be very informative.
Workflow for Reaction Optimization:
Caption: A systematic workflow for optimizing the C-N coupling reaction.
Data Presentation: Catalyst System Screening
The following table provides a representative screening matrix for the C-N coupling of this compound with a generic secondary amine (e.g., morpholine).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 68 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 95 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Dioxane | 110 | 45 |
| 5 | RuPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 60 |
| 6 | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 88 |
Note: Conversion percentages are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for Catalyst Screening
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 equiv), the base, and the anhydrous solvent.
-
Reaction: Place the vial in a preheated heating block and stir for the designated time (e.g., 12-24 hours).
-
Workup and Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Analyze the crude mixture by LC-MS or GC-MS to determine the conversion to the desired product.
Detailed Protocol for Optimized Conditions (Based on Entry 3)
-
Reagent Setup: In a glovebox, weigh XPhos Pd G3 (precatalyst, 2 mol%) and NaOtBu (1.5 equiv) into a reaction vessel. Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the secondary amine (1.2 equiv).
-
Reaction Conditions: Seal the vessel and heat to 100 °C with vigorous stirring for 16 hours.
-
Purification: After cooling, the reaction mixture can be quenched with water, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.
Logical Relationships: Key Parameters and Their Interdependencies
The success of the C-N coupling reaction depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interdependencies of key reaction parameters in the Buchwald-Hartwig amination.
By systematically addressing the challenges associated with the unique electronic and structural features of this compound, researchers can successfully optimize the palladium-catalyzed C-N coupling to achieve high yields of the desired products.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Barday, M., & Aubert, C. (2014). Palladium-catalyzed C–N bond formation. In Sustainable Catalysis (pp. 1-42). [Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Coupling of Aryl Halides with Ureas. Organic Letters, 4(20), 3467-3469. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Pyridyl and Other Heteroaryl Boronic Acids. Organic Letters, 15(1), 16-19. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of 3-bromopyridine derivatives during reactions
A Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination when working with 3-bromopyridine derivatives in cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your synthetic routes and maximize your yields.
Introduction: The Challenge of Debromination
3-Bromopyridine and its derivatives are invaluable building blocks in medicinal chemistry and materials science. However, their utility in palladium-catalyzed cross-coupling reactions is often hampered by a significant side reaction: debromination, or hydrodehalogenation. This process replaces the essential bromine handle with a hydrogen atom, leading to the formation of an undesired pyridine byproduct, which reduces the yield of the target molecule and complicates purification.[1][2]
This guide will provide a structured approach to understanding and mitigating this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with 3-bromopyridine derivatives?
A1: Debromination is a reductive cleavage of the carbon-bromine bond, where the bromine atom is replaced by a hydrogen atom.[1][2] In the context of palladium-catalyzed cross-coupling reactions, this is a parasitic pathway that competes with the desired bond formation (e.g., C-C, C-N). It leads to the formation of a pyridine byproduct, which lowers the yield of your desired product and can be difficult to separate due to similar polarities. The electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to this reduction.
Q2: What are the primary causes of debromination in my reaction?
A2: Debromination is typically caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[3] These highly reactive species can intercept the aryl-palladium intermediate that should proceed to the cross-coupling pathway. Key factors that promote the formation of Pd-H and subsequent debromination include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of side reactions, including those that generate hydride species.[2]
-
Choice of Base: Certain bases, particularly strong ones like alkoxides (e.g., NaOtBu), can generate hydride species that lead to debromination.[3]
-
Solvent: Protic solvents or impurities within the solvent can act as hydride sources.
-
Catalyst/Ligand System: The electronic and steric properties of the catalyst and ligands can influence the relative rates of reductive elimination (the desired step) versus debromination.[2]
Q3: Which cross-coupling reactions are most prone to debromination with 3-bromopyridine substrates?
A3: Debromination can be a significant issue in several common palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: Coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines.[1]
-
Sonogashira Coupling: Coupling with terminal alkynes.[1]
The propensity for this side reaction is influenced by the specific substituents on the pyridine ring and the coupling partner.
Troubleshooting Guide: My Reaction Shows Significant Debromination
This section provides a systematic approach to troubleshooting and optimizing your reaction to minimize debromination.
Problem: Analysis of my crude reaction mixture (TLC, LC-MS, GC-MS) shows a significant amount of the debrominated pyridine byproduct alongside unreacted starting material and/or a low yield of the desired product.
Below is a decision-making workflow to guide your optimization strategy.
Caption: Bulky ligands accelerate reductive elimination, outcompeting debromination.
Recommended Reaction Conditions
The following table provides starting points for optimizing various cross-coupling reactions to minimize debromination. These are generalized conditions and may require further fine-tuning for your specific substrate.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | SPhos, RuPhos, XPhos | RuPhos, Xantphos | P(o-tol)₃ |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Et₃N, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Toluene, t-Amyl Alcohol | DMF, Acetonitrile |
| Temperature | 80-100 °C | 100-110 °C | 80-100 °C |
| Reference | [6][7] | [1][8] | [4][9] |
Detailed Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments designed to suppress debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a bulky phosphine ligand and a mild base to favor the desired C-C bond formation.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 3-bromopyridine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [1]4. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to the vial containing the catalyst and ligand to form a pre-catalyst solution.
-
Add the pre-catalyst solution to the Schlenk tube containing the solids under a positive pressure of inert gas. [1]6. Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [4]
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a specific ligand/base combination known to be effective for heteroaryl halides.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 3-bromopyridine derivative (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., t-amyl alcohol or toluene) via syringe. [1]5. Add the amine coupling partner (1.2 equiv) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring. [1]7. Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
After cooling to room temperature, dilute the reaction with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [1]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...[Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)-Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2009). Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. Organic Letters, 11(21), 4886-4888.
- Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10517-10522.
- Bunnett, J. F., & Victor, R. R. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810-811.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Liu, X., et al. (2024). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(5), 5961-5971.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges of scaling up the synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This resource moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and critical control points, empowering you to troubleshoot effectively and optimize your synthesis for robust, scalable production.
This guide is structured to follow the primary synthetic pathway, addressing common questions and troubleshooting issues at each key stage.
Overall Synthetic Pathway
The most reliable and commonly employed route for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation and subsequent cyclodehydration of an N-hydroxy-carboximidamide (amidoxime) intermediate.[1][2][3] The pathway for this specific target molecule is outlined below.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of the Amidoxime Intermediate
The quality of the N'-hydroxy-3-bromopyridine-5-carboximidamide intermediate is critical for the success of the subsequent cyclization step. Impurities or instability at this stage can significantly impact the final yield and purity.
FAQ 1.1: What is the recommended laboratory-scale protocol for preparing the amidoxime intermediate?
Answer: The conversion of the nitrile (3-bromo-5-cyanopyridine) to the amidoxime is typically achieved by reaction with hydroxylamine.[2][4] The hydroxylamine is generated in situ from its hydrochloride salt using a mild base.
Experimental Protocol: Synthesis of N'-hydroxy-3-bromopyridine-5-carboximidamide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-cyanopyridine (1.0 eq) and a solvent mixture, such as 3:1 ethanol/water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a mild base like sodium bicarbonate (NaHCO₃, 1.5 eq) or triethylamine (TEA, 1.6 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (usually 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If using NaHCO₃, filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Isolation: The resulting aqueous slurry is cooled in an ice bath. The amidoxime product often precipitates as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at a low temperature (<40 °C).
Data Summary: Typical Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Hydroxylamine Eq. | 1.5 | A slight excess ensures complete conversion of the nitrile. |
| Base | NaHCO₃ or TEA | Neutralizes the HCl from the hydroxylamine salt.[4] |
| Solvent | Ethanol/Water | Good solubility for both the organic precursor and inorganic reagents. |
| Temperature | 70-80 °C (Reflux) | Provides sufficient energy to drive the reaction at a reasonable rate. |
| Purity Check | ¹H NMR, LC-MS | Confirm structure and purity >95% before proceeding. |
Troubleshooting Guide: Amidoxime Synthesis
Q: The reaction is stalled; I still see significant starting material after 12 hours. What can I do?
A: This is a common issue often related to pH or reagent stoichiometry.
-
Check pH: The reaction requires a slightly basic to neutral pH to ensure free hydroxylamine is present. If you used a weak base like NaHCO₃, add another 0.2-0.3 equivalents.
-
Reagent Quality: Ensure your hydroxylamine hydrochloride is dry and has been stored properly.
-
Solvent: For very nonpolar starting materials, increasing the proportion of the organic co-solvent or using a solvent like isopropanol might improve solubility and reaction rate.
Q: My isolated amidoxime appears oily or discolored. Is it usable?
A: Amidoximes can be thermally sensitive and prone to degradation, especially if residual acid or base is present.
-
Purity is Key: An oily consistency suggests impurities. Attempt to purify by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterize Thoroughly: Before proceeding to the next step, obtain a clean ¹H NMR and LC-MS. The presence of significant impurities will complicate the cyclization reaction, often leading to low yields and difficult purification.
-
Storage: Use the amidoxime promptly after synthesis. If storage is necessary, keep it refrigerated under an inert atmosphere (N₂ or Ar).
Part 2: Cyclization to form this compound
This is the key ring-forming step. The reaction proceeds via an O-acylamidoxime intermediate, which undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[5]
FAQ 2.1: What is the standard protocol for the cyclization reaction?
Answer: The most direct method involves heating the amidoxime with an acylating agent, typically an anhydride. Acetic anhydride is used here to install the C3-methyl group of the oxadiazole.
Experimental Protocol: Cyclization Reaction
-
Setup: In a flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere, suspend the N'-hydroxy-3-bromopyridine-5-carboximidamide (1.0 eq) in a high-boiling-point solvent like toluene or xylene.
-
Reagent Addition: Add acetic anhydride ((Ac)₂O, 2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (110-140 °C, depending on the solvent) and maintain for 2-6 hours. The reaction should become a clear solution as the starting material is consumed. Monitor by TLC or LC-MS for the disappearance of the amidoxime and the formation of a new, less polar product spot.
-
Workup: Cool the reaction to room temperature. Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Acetic Anhydride Eq. | 2.0-3.0 | Acts as both the acylating agent and a dehydrating agent to drive the cyclization. An excess is used to ensure the reaction goes to completion.[5] |
| Solvent | Toluene or Xylene | High boiling point provides the necessary thermal energy for cyclodehydration.[5] |
| Temperature | 110-140 °C | Essential for the ring-closing elimination of water from the O-acyl intermediate. |
| Purification | Silica Gel Chromatography | Effective for separating the nonpolar product from polar impurities. A typical eluent is a gradient of ethyl acetate in hexanes. |
Troubleshooting Guide: Cyclization Reaction
The cyclization step is often the source of yield loss. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting decision tree for the 1,2,4-oxadiazole cyclization step.
Q: The reaction turned black and the yield was very poor. What happened?
A: This indicates thermal decomposition. Pyridine-containing compounds can be sensitive to prolonged heating at high temperatures, especially under acidic conditions generated by the acetic acid byproduct.
-
Temperature Control: Ensure your reaction temperature does not exceed the boiling point of your solvent (e.g., ~110 °C for toluene). Do not overheat.
-
Two-Step Procedure: For sensitive substrates, a two-step, one-pot approach can be beneficial. First, perform the acylation at a lower temperature (e.g., room temperature or 60 °C) to form the O-acyl intermediate. Once the intermediate is formed (confirmed by LC-MS), then increase the temperature to induce cyclization. This minimizes the time the sensitive molecules are exposed to high heat.
Q: My main impurity is the O-acetylated amidoxime intermediate. How can I push the reaction to completion?
A: This is a classic case of incomplete cyclodehydration.
-
Higher Temperature: The most direct solution is to increase the thermal energy. If you are using toluene, switching to a higher-boiling solvent like xylene (~140 °C) is a common strategy.
-
Longer Reaction Time: Simply extending the reflux time by a few hours can often drive the conversion.
-
Base Catalysis: The elimination of water can be facilitated by a base. The addition of a catalytic amount of tetrabutylammonium fluoride (TBAF) can significantly shorten reaction times and improve yields for this type of cyclization.[5]
References
-
Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Diploma Thesis, Charles University in Prague, Faculty of Pharmacy in Hradec Králové. Link
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances, 13, 27555-27581. Link
-
Priya, S. S., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Sciences, 05(05), 4435-4444. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloadditions. Tetrahedron Letters, 49(19), 3065-3067. Link
-
Popov, A. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3362. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED: Preparation of Amidoxime-Functionalized β-Cyclodextrin-Graft-(Maleic Anhydride-co-Acrylonitrule) Copolymer and Evaluation of the Adsorption and Regeneration Properties of Uranium | MDPI [mdpi.com]
- 5. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Characterization of Impurities in 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Synthesis
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Our focus is on the practical identification and characterization of impurities that may arise during the synthetic process, ensuring the final compound's purity and integrity.
I. Plausible Synthetic Route and Potential Impurity Hotspots
The most common and efficient synthesis of this compound proceeds via a two-step process from 3-bromo-5-cyanopyridine. Understanding this pathway is crucial for anticipating potential impurities.
Step 1: Amidoxime Formation
The synthesis begins with the reaction of 3-bromo-5-cyanopyridine with hydroxylamine to form the intermediate, N'-hydroxy-3-bromopyridine-5-carboximidamide (the amidoxime).
Step 2: Acylation and Cyclization
The amidoxime intermediate is then acylated, typically with acetic anhydride, to form an O-acyl amidoxime. This intermediate undergoes subsequent thermal or base-catalyzed cyclization to yield the final product, this compound.
The following diagram illustrates the synthetic workflow and highlights key stages where impurities can be introduced or formed.
Caption: Synthetic workflow for this compound highlighting impurity formation stages.
II. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Category 1: Starting Material and Intermediate Purity
Question 1: My reaction to form the amidoxime intermediate is sluggish and gives a low yield. What are the potential causes?
Answer: Several factors can contribute to a low yield in amidoxime formation:
-
Purity of 3-bromo-5-cyanopyridine: The presence of impurities in the starting nitrile can inhibit the reaction. Verify the purity of your starting material using HPLC and NMR. Commercial 3-bromo-5-cyanopyridine may contain residual starting materials from its own synthesis or degradation products.
-
Hydroxylamine Quality: Use a fresh, high-quality source of hydroxylamine. Older reagents can degrade, leading to lower reactivity.
-
Reaction Conditions: Ensure the reaction temperature and time are optimized. While the reaction is often performed at room temperature to reflux, prolonged high temperatures can lead to degradation of the product. The choice of base is also critical; a mild base like sodium bicarbonate is often used to neutralize the acid formed from hydroxylamine salts.
Question 2: I am observing an unexpected peak in the HPLC of my crude amidoxime intermediate. What could it be?
Answer: An unexpected peak could be one of several possibilities:
-
Unreacted 3-bromo-5-cyanopyridine: The most straightforward explanation is an incomplete reaction.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, 3-bromo-5-cyanopyridine can hydrolyze to 3-bromo-5-carboxamidopyridine or 3-bromo-5-carboxypyridine, especially under basic conditions.
-
Dimerization or Polymerization: Although less common, side reactions involving the nitrile group can occur.
To identify the impurity, it is recommended to use LC-MS to obtain the molecular weight of the unknown peak.
Category 2: Impurities from the Cyclization Step
Question 3: My final product shows a significant impurity with a molecular weight corresponding to the O-acyl amidoxime intermediate. How can I drive the cyclization to completion?
Answer: The presence of the O-acyl amidoxime indicates incomplete cyclization. To address this:
-
Increase Reaction Temperature and/or Time: The cyclization step is often thermally driven. Cautiously increasing the reaction temperature or extending the reaction time can promote complete conversion. Monitor the reaction progress by TLC or HPLC to avoid degradation of the final product.
-
Use a Catalyst: A catalytic amount of a non-nucleophilic base can facilitate the cyclization.
-
Choice of Acylating Agent: While acetic anhydride is common, other acylating agents or dehydrating conditions can be explored to optimize the cyclization.
Question 4: I have an impurity that I suspect is a constitutional isomer of the desired 1,2,4-oxadiazole. How can this form and how can I confirm its structure?
Answer: The formation of a 1,3,4-oxadiazole isomer is a possibility, although less common in this specific reaction. The cyclization of the O-acyl amidoxime intermediate typically favors the formation of the 1,2,4-oxadiazole.
To confirm the structure, detailed NMR analysis is required. 2D NMR techniques like HMBC and NOESY can help establish the connectivity and spatial relationships within the molecule, allowing for unambiguous differentiation between isomers. The 13C NMR chemical shifts of the oxadiazole ring carbons can also be diagnostic.[1]
Category 3: Process-Related and Degradation Impurities
Question 5: My final product is contaminated with a debrominated impurity, 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. What reaction conditions favor this side product?
Answer: Reductive dehalogenation of aryl bromides can occur under certain conditions.[2][3] This is more likely if:
-
Catalytic Hydrogenation is Used Elsewhere: If any step in the synthesis or a related process in the lab utilizes catalytic hydrogenation (e.g., Pd/C and H2), cross-contamination of equipment can introduce trace amounts of the catalyst.
-
Certain Bases and Solvents at High Temperatures: Some reaction conditions can promote dehalogenation.
To minimize this impurity, ensure dedicated and thoroughly cleaned glassware is used, and carefully consider the reaction conditions.
Question 6: I am observing a high molecular weight impurity in my final product, especially after prolonged storage or upon scale-up. What is a likely cause?
Answer: A common high molecular weight impurity in reactions involving aryl bromides is the homocoupling product, resulting in a bipyridine derivative.[4][5] This side reaction can be promoted by:
-
Trace Metal Contamination: Certain metal impurities can catalyze the coupling reaction.
-
Oxidative Conditions: The presence of oxygen can sometimes facilitate homocoupling.
To mitigate this, ensure high-purity reagents and solvents are used and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 7: After purification, I notice the appearance of 3-bromo-5-carboxamidopyridine over time. Why is this happening?
Answer: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide.[6] To prevent this:
-
Ensure Neutral pH during Workup and Storage: Avoid prolonged exposure to strong acids or bases.
-
Store the Final Product in a Dry, Inert Environment: Moisture can facilitate the hydrolysis of the oxadiazole ring.
III. Analytical Characterization of Impurities
A robust analytical strategy is essential for the identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A well-developed reversed-phase HPLC method is the cornerstone for separating the target compound from its impurities.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds.[3] |
| Mobile Phase A | 0.1% Formic acid or 10 mM Ammonium formate in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20-30 minutes | A broad gradient is a good starting point for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The pyridine and oxadiazole rings are expected to have strong UV absorbance. |
Pro-Tip: For routine analysis, an isocratic method can be developed once the retention times of all known impurities are established.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the initial identification of unknown impurities by providing molecular weight information. The fragmentation patterns observed in the mass spectrum can also offer structural clues. The 1,2,4-oxadiazole ring can undergo characteristic fragmentation, which can aid in structure confirmation.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structure elucidation of isolated impurities.
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling patterns of the pyridine ring protons are particularly informative.[9]
-
¹³C NMR: Shows the number and types of carbon atoms. The chemical shifts of the carbons in the 1,2,4-oxadiazole ring are distinct and can help confirm its presence.[1][10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms in an unknown impurity, allowing for unambiguous structure determination.
The following diagram outlines a general workflow for impurity identification and characterization.
Caption: A systematic workflow for the identification and characterization of impurities.
IV. Summary of Potential Impurities
The following table summarizes the likely impurities, their potential sources, and recommended analytical techniques for their identification.
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique(s) |
| 3-Bromo-5-cyanopyridine | (Structure of starting material) | Unreacted starting material | HPLC, LC-MS |
| N'-hydroxy-3-bromopyridine-5-carboximidamide | (Structure of intermediate) | Incomplete reaction | HPLC, LC-MS |
| 3-Bromo-5-carboxamidopyridine | (Structure of amide) | Hydrolysis of the nitrile or oxadiazole ring | HPLC, LC-MS, NMR |
| 3-Bromo-5-carboxypyridine | (Structure of carboxylic acid) | Hydrolysis of the nitrile | HPLC, LC-MS, NMR |
| O-acetyl-N'-hydroxy-3-bromopyridine-5-carboximidamide | (Structure of acylated intermediate) | Incomplete cyclization | HPLC, LC-MS, NMR |
| 5,5'-bi(3-methyl-1,2,4-oxadiazole)-3,3'-bipyridine | (Structure of homocoupling product) | Side reaction during synthesis | HPLC, LC-MS, NMR |
| 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | (Structure of debrominated product) | Reductive dehalogenation | HPLC, LC-MS, NMR |
V. References
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
5-Bromonicotinonitrile | C6H3BrN2 | CID 736793. PubChem. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]
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Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Publishing. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. [Link]
-
Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research. [Link]
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Looking for tips on scaling up organic syntheses. Reddit. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. [Link]
-
Synthesis of New Pyridine Based 1,3,4-Oxadiazole Derivatives and their Corrosion Inhibition Performance on Mild Steel in 0.5 M Hydrochloric Acid. ACS Publications. [Link]
-
Transfer Learning for Heterocycle Retrosynthesis. PMC - PubMed Central. [Link]
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]
-
Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]
-
5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698. PubChem. [Link]
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Validation & Comparative
Comparative Guide to Target Identification and Validation for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
This guide provides a comprehensive, in-depth framework for the identification and validation of the molecular target(s) of the novel small molecule, 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. The methodologies presented are designed to be rigorous and self-validating, integrating computational, biochemical, and genetic approaches to build a robust case for a specific mechanism of action.
The compound features a pyridine core and a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a notable heterocyclic system in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide groups, which can confer improved metabolic stability and pharmacokinetic properties.[1][2] This structural feature may suggest a potential interaction with enzymes that typically bind ester- or amide-containing substrates, such as proteases or hydrolases. The pyridine ring is a common scaffold in a vast array of bioactive molecules.[3][4]
The journey from a bioactive "hit" compound to a validated therapeutic lead is contingent on a definitive understanding of its molecular target. This process, often termed target deconvolution, is a critical and challenging phase in drug discovery.[5][6] This guide will compare and contrast several state-of-the-art strategies, providing the scientific rationale behind each experimental choice.
Phase 1: Initial Hypothesis Generation - Casting a Wide Net
The first phase involves generating a tractable list of potential protein targets. This is achieved by integrating computational predictions with broad, unbiased experimental screens. The goal is not to find the definitive target immediately, but to narrow the vastness of the proteome to a manageable set of high-probability candidates.
Strategy 1.1: In Silico Target Prediction
Computational, or in silico, methods leverage the compound's chemical structure to predict potential biological targets by mining large chemogenomic databases.[7][8] The underlying principle is that structurally similar molecules often share similar biological activities.[7] This approach is cost-effective and rapid, making it an ideal starting point.
Experimental Protocol: In Silico Target Prediction using Chemical Similarity
-
Compound Representation: Generate a 2D or 3D representation of this compound in a standard format (e.g., SMILES or SDF).
-
Database Selection: Utilize publicly available or commercial chemogenomic databases such as ChEMBL, PubChem, or proprietary platforms like that offered by Creative Biolabs.[9]
-
Similarity Search: Employ algorithms like Tanimoto similarity based on chemical fingerprints to identify known bioactive compounds that are structurally similar to the query molecule.[7]
-
Target Mapping: The known targets of the identified similar compounds are then associated with the query molecule.
-
Scoring and Ranking: Algorithms rank the potential targets based on the degree of similarity, the potency of the known ligands, and the frequency of association, providing a prioritized list of candidates. Prediction accuracy can be high, with some platforms reporting over 90% accuracy within the top three predictions.[7][9]
Hypothetical Data Presentation: In Silico Predictions
| Predicted Target | Target Class | Similarity Score (Tanimoto) | Known Ligand Potency (IC50) | Confidence Score |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | 0.85 | 50 nM | 0.92 |
| p38 MAP Kinase | Enzyme (Kinase) | 0.79 | 120 nM | 0.85 |
| Fatty Acid Amide Hydrolase | Enzyme (Hydrolase) | 0.75 | 300 nM | 0.78 |
| Cannabinoid Receptor 1 | Receptor (GPCR) | 0.72 | 500 nM | 0.70 |
Logical Workflow for In Silico Target Prediction
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A Comparative Analysis of 3- vs. 5-Substituted Pyridine-Oxadiazole Isomers: Bioactivity and Therapeutic Potential
In the landscape of medicinal chemistry, the pyridine-oxadiazole scaffold stands out as a privileged structure, consistently featured in a diverse array of biologically active compounds.[1][2] The positional isomerism of the pyridine ring, specifically its attachment at the 3- or 5-position of the oxadiazole core, can profoundly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide offers a comparative overview of the bioactivity of 3- and 5-substituted pyridine-1,3,4-oxadiazole isomers, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Significance of Isomeric Variation in Drug Design
The substitution pattern on a heterocyclic ring is a critical determinant of a molecule's biological activity. In the case of pyridine-oxadiazoles, the nitrogen atom's position in the pyridine ring relative to the oxadiazole core can alter the molecule's electronic distribution, hydrogen bonding capacity, and overall topography. These subtle changes can lead to significant differences in receptor binding, enzyme inhibition, and ultimately, therapeutic efficacy. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of more potent and selective drug candidates.[3][4]
Comparative Bioactivity: A Tale of Two Isomers
While a comprehensive head-to-head comparison of 3- and 5-substituted pyridine-oxadiazole isomers across a wide range of biological targets is not extensively documented in a single study, a synthesis of available literature provides valuable insights into their differential bioactivities, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Activity
The pyridine-oxadiazole scaffold has been extensively investigated for its potential to combat microbial infections.[5][6] The position of the pyridine nitrogen appears to play a role in the antimicrobial spectrum and potency of these compounds.
Key Observations:
-
Gram-Positive Bacteria: Some studies suggest that 3-pyridyl substituted derivatives may exhibit enhanced activity against Gram-positive bacteria. For instance, certain 2-amino-1,3,4-oxadiazole derivatives bearing a pyridine moiety have shown strong to moderate effects on strains like Bacillus subtilis.[5]
-
Antimycobacterial Activity: 5-substituted pyridine-oxadiazole derivatives have demonstrated notable antimycobacterial properties. For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has shown activity against susceptible and drug-resistant M. tuberculosis strains.[5]
-
Antifungal Activity: Both isomeric forms have been reported to possess antifungal properties. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant activity against Aspergillus niger and Candida albicans.[5]
Table 1: Comparative Antimicrobial Activity of Pyridine-Oxadiazole Isomers (Representative Examples)
| Compound Type | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 3-Pyridyl-Oxadiazole Derivative | Bacillus subtilis | MIC = 0.78 µg/mL | [5] |
| 5-(Pyridin-4-yl)-Oxadiazole Derivative | M. tuberculosis H37Rv | MIC = 4–8 µM | [5] |
| 2,5-disubstituted 1,3,4-oxadiazoles | C. albicans | 8 to 16 times greater activity than fluconazole | [5] |
Anticancer Activity
The antiproliferative effects of pyridine-oxadiazole derivatives against various cancer cell lines have been a major focus of research.[7][8][9] The isomeric form of the pyridine ring can influence the mechanism of action and the potency of these compounds.
Key Observations:
-
Mechanism of Action: Pyridine-oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and telomerase, and the induction of apoptosis.[8][10]
-
5-Substituted Pyridine-Oxadiazoles: Several studies have highlighted the potent anticancer activity of 5-pyridyl-1,3,4-oxadiazole derivatives. For example, (3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio) acetohydrazide has been identified as a potential telomerase inhibitor with broad-spectrum anticancer activity.[9] Another study reported that a new series of pyridine-based 1,3,4-oxadiazole derivatives showed promising cytotoxic activity against A549 lung cancer cells, with the 3,5-dichloro substituted derivative being the most active.[11]
-
Structure-Activity Relationship: The substitution pattern on other parts of the molecule, in conjunction with the pyridine isomerism, plays a crucial role. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the oxadiazole can enhance anticancer activity.[11]
Table 2: Comparative Anticancer Activity of Pyridine-Oxadiazole Isomers (Representative Examples)
| Compound Type | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 5-(Pyridin-4-yl)-Oxadiazole Derivative | HEPG2, MCF7, SW1116, BGC823 | Significant broad-spectrum activity | [9] |
| Pyridine-based 1,3,4-oxadiazole (3,5-dichloro substitution) | A549 (Lung Cancer) | IC50 = 6.99 ± 3.15 μM | [11] |
Experimental Protocols
To facilitate further research in this area, detailed, self-validating protocols for key bioassays are provided below.
Synthesis of Pyridine-Oxadiazole Scaffolds
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine precursor using a dehydrating agent.[1][12]
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles:
-
Preparation of Acid Hydrazide: React the corresponding pyridine carboxylic acid ester with hydrazine hydrate in a suitable solvent like ethanol and reflux for several hours.
-
Acylation of Acid Hydrazide: The resulting acid hydrazide is then reacted with an appropriate acid chloride or carboxylic acid in the presence of a coupling agent to form the diacylhydrazine intermediate.
-
Cyclodehydration: The diacylhydrazine is cyclized to the 1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating.[13] The reaction mixture is then cooled and poured into crushed ice to precipitate the product, which is subsequently filtered, washed, and recrystallized.[14]
Diagram 1: General Synthetic Scheme for 1,3,4-Oxadiazole Derivatives
A generalized synthetic workflow for producing 2,5-disubstituted 1,3,4-oxadiazoles.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic and a solvent control should be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Diagram 2: Agar Well Diffusion Assay Workflow
Step-by-step process of the agar well diffusion assay for antimicrobial screening.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The positional isomerism of the pyridine ring in pyridine-oxadiazole scaffolds is a critical factor influencing their bioactivity. While the available data suggests potential trends, such as a preference for 3-pyridyl substitution for activity against certain Gram-positive bacteria and the promising anticancer potential of 5-pyridyl derivatives, more direct comparative studies are warranted. Future research should focus on synthesizing and evaluating isomeric pairs of 3- and 5-substituted pyridine-oxadiazoles against a broader range of biological targets under standardized assay conditions. Such studies will provide a clearer understanding of the SAR and guide the rational design of next-generation therapeutic agents based on this versatile heterocyclic core.
References
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A Technical Guide to the Structure-Activity Relationship of 3-Methyl-1,2,4-Oxadiazole Analogues for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-oxadiazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered heterocycle is a privileged structure, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-methyl-1,2,4-oxadiazole analogues, with a particular focus on their anticancer properties. By examining the causal relationships between structural modifications and biological activity, supported by experimental data, we aim to provide actionable insights for the rational design of next-generation therapeutic agents.
The 1,2,4-Oxadiazole Core: A Versatile Pharmacophore
The 1,2,4-oxadiazole ring system is a recurring motif in a wide array of biologically active molecules, demonstrating activities that span from anticancer and anti-inflammatory to neuroprotective and antimicrobial. Its utility in medicinal chemistry is largely attributed to its ability to engage in hydrogen bonding and its overall stability to metabolic degradation. The focus of this guide, the 3-methyl-1,2,4-oxadiazole scaffold, offers a fixed substitution at the C3 position, allowing for a systematic exploration of the impact of modifications at the C5 position on biological efficacy.
Comparative Analysis of Anticancer Activity: A SAR Deep Dive
The anticancer activity of 3-methyl-1,2,4-oxadiazole analogues is profoundly influenced by the nature of the substituent at the C5 position. The following table summarizes the in vitro cytotoxic activity of a series of 3,5-disubstituted 1,2,4-oxadiazole derivatives against various human cancer cell lines. While not all examples feature a 3-methyl substituent, they provide a valuable framework for understanding the broader SAR trends of this class of compounds.
| Compound ID | R1 (at C3) | R2 (at C5) | Cell Line | IC50 (µM) | Reference |
| 1a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [1] |
| 1b | Pyridin-4-yl | Benzo[d]thiazol-4-yl-methanol | DLD1 (Colorectal) | 0.35 | [1] |
| 2a | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [1] |
| 2b | Benzene-1,2-diol | Benzo[d]thiazol-2-yl | PC-3 (Prostate) | 15.7 | [1] |
| 3a | Imidazopyrazine derivative | Aryl group | MCF-7 (Breast) | 0.68 | [2] |
| 3b | Imidazopyrazine derivative | Aryl group | A-549 (Lung) | 1.56 | [2] |
| 3c | Imidazopyrazine derivative | A-375 (Melanoma) | 0.79 | [2] | |
| 4a | Isatin derivative | Aryl group | Mino (MCL) | 0.4 | [2] |
| 4b | Isatin derivative | Aryl group | Z138 (CLL) | 0.4 | [2] |
Key SAR Insights:
-
Influence of the C5-Substituent: The nature of the aromatic or heteroaromatic ring at the C5 position is a critical determinant of anticancer potency. For instance, the introduction of a benzothiazole moiety (compounds 1a, 1b, 2a, 2b ) often confers significant cytotoxic activity. Further substitution on this benzothiazole ring, such as the hydroxymethyl group in compound 1b , can dramatically increase potency against specific cell lines like DLD1 colorectal cancer cells[1].
-
Role of the C3-Substituent: While this guide focuses on 3-methyl analogues, the broader data indicates that the substituent at the C3 position also plays a crucial role. The presence of a pyridinyl group (compounds 1a, 1b ) appears to be favorable for activity against colon cancer cell lines[1]. Similarly, linking the 1,2,4-oxadiazole to other heterocyclic systems like imidazopyrazine (compounds 3a-c ) or isatin (compounds 4a-b ) can lead to potent anticancer agents[2].
-
Substitution Pattern on Aryl Rings: The substitution pattern on any aryl rings appended to the oxadiazole core is a key factor. Electron-donating groups, electron-withdrawing groups, and halogens at different positions can significantly modulate the activity, likely by altering the electronic properties and binding interactions of the molecule with its biological target.
Mechanism of Action: Targeting Key Signaling Pathways
Several 1,2,4-oxadiazole derivatives have been shown to exert their anticancer effects by modulating critical cellular signaling pathways. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Certain 1,2,4-oxadiazole-based compounds have been identified as potent EGFR inhibitors[3]. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR signaling pathway and its inhibition by a 3-methyl-1,2,4-oxadiazole analogue.
Experimental Protocols
General Synthesis of 3-Methyl-5-(substituted-phenyl)-1,2,4-oxadiazoles
The synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. A representative one-pot procedure is outlined below:
Caption: General workflow for the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Amidoxime Preparation: Acetamidoxime can be prepared by reacting acetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
Carboxylic Acid Activation: The substituted benzoic acid (1.0 eq) is dissolved in an appropriate aprotic solvent (e.g., THF, DCM). An activating agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) or thionyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature until activation is complete (typically 1-2 hours).
-
Formation of O-Acyl Amidoxime: Acetamidoxime (1.0 eq) is added to the activated carboxylic acid solution. If an acid chloride was used, a base such as triethylamine or pyridine (1.2 eq) is added to neutralize the generated HCl. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Cyclization to 1,2,4-Oxadiazole: The solvent is removed under reduced pressure. The residue is then heated (typically 100-150 °C) in a high-boiling point solvent like toluene or xylene, or with a base such as potassium carbonate, to effect cyclodehydration. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-methyl-5-(substituted-phenyl)-1,2,4-oxadiazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. The assay measures the metabolic activity of cells, as viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The 3-methyl-1,2,4-oxadiazole analogues are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C[4].
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution[4].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance[4].
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-methyl-1,2,4-oxadiazole scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the substituent at the C5 position in determining the potency and selectivity of these analogues. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, provides a solid mechanistic basis for their anticancer effects.
Future research in this area should focus on the systematic exploration of a wider range of substituents at the C5 position, including diverse aromatic and heteroaromatic systems with various electronic and steric properties. The synthesis and evaluation of focused libraries of 3-methyl-1,2,4-oxadiazole analogues will undoubtedly lead to the discovery of new and more effective anticancer drug candidates. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these promising compounds.
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Rasayan J. Chem. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][5] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 2021.
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A Comparative Guide to the In Vivo Efficacy of Pyridine and Oxadiazole Derivatives as Allosteric Modulators in Animal Models of Neurological Disorders
For researchers, scientists, and drug development professionals, the quest for novel therapeutics for neurological disorders is a journey of precision and innovation. Among the promising targets, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a key player in modulating brain circuitry implicated in a range of conditions, from anxiety and depression to schizophrenia and autism spectrum disorders. Allosteric modulation of mGluR5, a nuanced approach that fine-tunes receptor activity rather than simply blocking or activating it, offers a promising therapeutic window with the potential for greater selectivity and improved side-effect profiles.
This guide provides an in-depth, objective comparison of the in vivo efficacy of a prominent class of mGluR5 allosteric modulators: pyridine and oxadiazole derivatives. We will delve into the experimental data from preclinical animal models, offering a critical analysis of their therapeutic potential and the methodologies used to evaluate them.
The Central Role of mGluR5 in Neuromodulation
The mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in brain regions critical for learning, memory, and emotional regulation.[1] Its activation by the neurotransmitter glutamate triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][3] This signaling pathway is intricately linked with the function of other key receptors, notably the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity.[4] Dysregulation of mGluR5 signaling has been implicated in numerous neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.
Allosteric modulators offer a sophisticated approach to targeting mGluR5. Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor.[4] This interaction can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to glutamate. This mechanism allows for a more subtle and potentially safer modulation of receptor function compared to traditional agonists and antagonists.
Below is a diagram illustrating the canonical mGluR5 signaling pathway and the points of intervention for NAMs and PAMs.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion.
Pharmacokinetics and Safety Considerations
A critical aspect of drug development is understanding a compound's pharmacokinetic (PK) profile and its safety margin.
| Compound | T1/2 (mice, oral) | Bioavailability | Key Safety/Toxicology Findings |
| MPEP | ~2 hours | [5] Good brain penetration (brain/plasma ratio of 3.1). | [6] Can have off-target effects, including inhibition of NMDA receptors at higher concentrations. M[3][7]ay cause reductions in body temperature and locomotor activity at higher doses. |
| MTEP | ~0.5 hours | [5] Good brain penetration. | More selective for mGluR5 than MPEP with fewer off-target effects. C[3][7]an also reduce body temperature and locomotor activity at higher doses. |
| VU0424238 (Auglurant) | Not specified | Clearance of 19.3 mL/min/kg in rats. | [8][9] Selected for clinical evaluation, suggesting a favorable preclinical safety profile. |
| CDPPB | Not specified | Brain penetrant. | [10] Chronic treatment in a mouse model of Huntington's disease showed no toxic effects or stereotypical behavior. |
The relatively short half-lives of MPEP and MTEP in mice may necessitate frequent dosing in chronic studies. The development of compounds like VU0424238 with potentially improved pharmacokinetic profiles is a significant step forward. It is crucial to note that even highly selective compounds can exhibit off-target effects at higher concentrations, underscoring the importance of careful dose-selection in preclinical studies.
Pyridine and oxadiazole derivatives represent a rich chemical space for the development of potent and selective allosteric modulators of mGluR5. The preclinical data for both NAMs and PAMs are encouraging, with demonstrated efficacy in a variety of animal models relevant to human neurological and psychiatric disorders.
Key takeaways for the researcher:
-
NAMs show promise for anxiety and autism-like behaviors: Compounds like MPEP, MTEP, and GRN-529 have consistently demonstrated anxiolytic and anti-compulsive effects in rodent models.
-
PAMs are potential cognitive enhancers and antipsychotics: Molecules such as ADX47273 and CDPPB have shown efficacy in models of psychosis and cognitive impairment.
-
Selectivity and pharmacokinetics are critical: The evolution from less selective compounds like MPEP to more refined molecules like MTEP and clinical candidates like Auglurant highlights the importance of optimizing for on-target potency and favorable drug-like properties.
-
Careful experimental design is paramount: The choice of animal model, behavioral assay, and dosing regimen are all critical factors in obtaining meaningful and translatable in vivo data.
The field of mGluR5 allosteric modulation is rapidly advancing. Future research will likely focus on the development of compounds with even greater subtype selectivity and tailored signaling profiles (biased agonism), further refining the therapeutic potential of this exciting class of molecules. The continued rigorous preclinical evaluation of these derivatives will be essential to their successful translation into novel therapies for patients with debilitating neurological disorders.
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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Pyridine-Oxadiazole Compounds
In the landscape of modern drug discovery, the pyridine-oxadiazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors for oncology and inflammatory diseases. Its inherent properties, such as metabolic stability and the capacity for hydrogen bonding, make it an attractive framework for developing potent and selective therapeutic agents. However, the very nature of the kinome, with its highly conserved ATP-binding pockets, presents a significant challenge: the potential for off-target effects. This guide provides an in-depth, comparative analysis of the off-target profiles of pyridine-oxadiazole compounds, offering experimental insights and methodologies for their comprehensive evaluation.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
Pyridine-oxadiazole derivatives have been successfully developed to target a range of kinases, including cyclin-dependent kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Pim kinases, playing crucial roles in cell cycle regulation, cytoskeletal dynamics, and cell survival, respectively. The therapeutic benefit of these compounds lies in their ability to selectively inhibit the activity of a primary kinase target that is dysregulated in a disease state.
However, unintended interactions with other kinases or non-kinase proteins can lead to a spectrum of consequences, from unforeseen therapeutic benefits (polypharmacology) to adverse drug reactions. Therefore, a thorough understanding and characterization of a compound's off-target profile are paramount for its safe and effective clinical translation.
Unmasking Off-Target Interactions: A Methodological Overview
The identification of off-target effects is an iterative process that employs a suite of sophisticated techniques. The choice of methodology is critical and is often guided by the stage of drug development and the specific questions being addressed. Here, we compare three gold-standard approaches for off-target profiling.
In Vitro Kinase Profiling: The Broad-Spectrum Approach
Large-scale kinase screening panels, such as KINOMEscan™ , offer a comprehensive initial assessment of a compound's selectivity. This competition-based binding assay quantitatively measures the interactions between a test compound and a large panel of kinases.
Experimental Protocol: KINOMEscan™ Assay
-
Assay Principle: The assay relies on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and its binding to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[1][2]
-
Procedure: a. A panel of kinases (often over 400) is individually tested. b. Each kinase is incubated with the test compound at a fixed concentration (e.g., 1 µM or 10 µM) and the immobilized ligand. c. The amount of kinase bound to the immobilized ligand is measured via qPCR. d. Results are typically expressed as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition of binding.[1]
-
Data Interpretation: The output provides a selectivity profile, highlighting potential off-target kinases that are significantly inhibited by the compound. This allows for the calculation of a selectivity score (S-score) to quantify the compound's promiscuity.
Chemical Proteomics: Capturing Targets in a Native Environment
Kinobeads technology is a powerful chemical proteomics approach that utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.[3][4] This method allows for the assessment of target engagement in a more physiologically relevant context, as it probes for interactions with native, full-length proteins that are part of larger complexes.
Experimental Protocol: Kinobeads Assay
-
Assay Principle: A competitive pull-down experiment where the free test compound competes with immobilized kinase inhibitors ("kinobeads") for binding to kinases in a cell lysate.[5]
-
Procedure: a. Prepare cell or tissue lysates. b. Incubate the lysate with varying concentrations of the test compound. c. Add the kinobeads slurry to the lysate to capture kinases that are not bound to the test compound. d. Isolate the kinobeads and elute the bound proteins. e. Digest the eluted proteins into peptides and analyze by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: The abundance of each identified kinase is quantified. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that the test compound is engaging that kinase. This allows for the determination of the apparent dissociation constant (Kd) for each interaction.
Cellular Target Engagement: Confirming Intracellular Interactions
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: Ligand binding increases the thermal stability of a protein. This change in thermal stability can be detected by heating cells to various temperatures and quantifying the amount of soluble protein remaining.[8][9]
-
Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Heat the cell suspensions to a range of temperatures. c. Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. d. Detect the amount of soluble target protein in the supernatant using methods such as Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms target engagement. This method can be adapted to a high-throughput format for screening.
Comparative Analysis of Off-Target Profiles: Case Studies
While comprehensive, publicly available off-target data for a wide range of pyridine-oxadiazole compounds is limited, a few published examples provide valuable insights.
| Compound | Primary Target(s) | Off-Target(s) Identified | Screening Method | Reference |
| iso-TOxaPy | Initially designed as a G-quadruplex binder | Rock-2 | Kinase Profiling Assay | [4] |
| Compound 27e (imidazo[4,5-b]pyridine-based) | Aurora Kinases, FLT3 | FLT1, JAK2, RET, PDGFRB | TREEspot Interaction Map | [10] |
Analysis of Case Studies:
-
iso-TOxaPy , a polyheteroaryl compound containing oxazole and pyridine units, was initially investigated for its ability to bind to G-quadruplex DNA.[4] However, a kinase profiling assay revealed a selective and potent inhibition of Rock-2.[4] This is a classic example of how broad off-target screening can uncover novel and potentially valuable therapeutic activities.
-
Compound 27e , an imidazo[4,5-b]pyridine-based inhibitor of Aurora and FLT3 kinases, demonstrated off-target activity against several other kinases, including FLT1, JAK2, RET, and PDGFRB, as revealed by a TREEspot interaction map.[10] This highlights the importance of assessing selectivity even within a class of intended targets (kinases) and can inform on potential side effects or polypharmacological advantages.
These examples underscore that the off-target profile of a pyridine-oxadiazole compound is highly dependent on its specific chemical structure. The nature and position of substituents on both the pyridine and the group attached to the oxadiazole ring play a critical role in determining its selectivity.
Broader Context: Pyridine-Based Kinase Inhibitors
The pyridine scaffold is a common feature in many approved kinase inhibitors.[6] These inhibitors often target kinases such as EGFR and VEGFR-2.[6] While pyridine-oxadiazole compounds are a distinct chemical class, they share the potential for off-target effects common to other pyridine-based kinase inhibitors due to the conserved nature of the kinase ATP-binding site. Therefore, when developing novel pyridine-oxadiazole inhibitors, it is prudent to assess their activity against a panel of kinases that are known to be off-targets for other pyridine-containing drugs.
Conclusion and Future Directions
The pyridine-oxadiazole scaffold holds immense promise for the development of novel therapeutics. However, a comprehensive understanding of their off-target effects is crucial for mitigating potential risks and uncovering new therapeutic opportunities. The integration of in vitro kinase profiling, chemical proteomics, and cellular target engagement assays provides a robust framework for characterizing the selectivity of these compounds.
As our understanding of the kinome and its role in disease continues to expand, so too will our ability to design more selective and effective pyridine-oxadiazole-based inhibitors. Future efforts should focus on building a more extensive public database of off-target profiles for this important class of compounds to guide the development of the next generation of precision medicines.
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Gattuso, H., Lavecchia, A., Di Mauro, G., Cosconati, S., Pivier, V., Amato, J., Pagano, B., Randazzo, A., Novellino, E., Laurent, A., Richter, S., & Folcher, A. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of medicinal chemistry, 61(23), 10502–10518. [Link]
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Williamson, B., Johnson, C. N., D'Angelo, N. D., Johnson, T. O., & Harris, P. A. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8746–8763. [Link]
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The Isomeric Duel: A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Design
For the modern medicinal chemist, the strategic deployment of bioisosteres is a cornerstone of rational drug design. Among the heterocyclic armory, oxadiazoles have emerged as versatile tools, frequently employed to replace metabolically labile ester and amide functionalities. However, the nuanced differences between its constitutional isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, data-driven comparison of these two critical bioisosteres, empowering researchers to make more informed decisions in lead optimization.
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[1][2] Their utility in drug discovery stems from their ability to mimic the steric and electronic properties of esters and amides while offering enhanced metabolic stability due to their resistance to hydrolysis.[3][4][5] The arrangement of the heteroatoms within the ring, however, gives rise to distinct physicochemical properties that differentiate the 1,2,4- and 1,3,4-isomers.[6][7]
A Tale of Two Isomers: Physicochemical and Electronic Divergence
The seemingly subtle shift in the position of a nitrogen atom between the 1,2,4- and 1,3,4-oxadiazole rings precipitates significant differences in their electronic distribution, which in turn governs key drug-like properties.[8]
A systematic analysis of matched molecular pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently exhibit lower lipophilicity (log D) by an order of magnitude compared to their 1,2,4-counterparts.[7][8] This difference can be attributed to the distinct charge distributions and dipole moments of the two isomers.[8] The higher degree of aromaticity and thermal stability of the 1,3,4-oxadiazole ring also contributes to its unique profile.[6]
Table 1: Comparative Physicochemical Properties of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Lipophilicity (log D) | Higher | Lower (often by 1 log unit) | Different charge distribution and dipole moments.[7][8] |
| Aqueous Solubility | Generally Lower | Generally Higher | Directly influenced by the lower lipophilicity of the 1,3,4-isomer.[7][9] |
| Aromaticity | Lower, behaves more like a conjugated diene.[6] | Higher, leading to greater thermal stability.[6] | The symmetrical arrangement of heteroatoms in the 1,3,4-isomer enhances aromatic character.[1] |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,3,4-isomer often shows improved metabolic stability.[7] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The physicochemical differences contribute to differential interactions with the hERG channel.[7] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor.[10] | Acts as a hydrogen bond acceptor with different potential.[11] | The positions of the nitrogen atoms influence the accessibility and strength of hydrogen bond acceptance.[10] |
The Impact on ADME Properties: A Game of Bioavailability and Safety
The divergence in physicochemical properties directly translates to tangible differences in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as safety liabilities.
The lower lipophilicity and higher aqueous solubility of the 1,3,4-oxadiazole isomer are generally considered advantageous for oral drug candidates.[9] These properties can lead to improved oral absorption and bioavailability.[12] Conversely, the higher lipophilicity of 1,2,4-oxadiazoles may sometimes be beneficial for crossing the blood-brain barrier, although this is a double-edged sword that can also lead to off-target CNS effects.
Crucially, studies have shown that 1,3,4-oxadiazole isomers tend to exhibit a more favorable safety profile, with a lower propensity for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] hERG inhibition is a major concern in drug development as it can lead to cardiac arrhythmias.
Strategic Application in Drug Design: Case Studies
The choice between a 1,2,4- and 1,3,4-oxadiazole is highly context-dependent, relying on the specific objectives of the medicinal chemistry campaign.
The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, prized for its ability to resist hydrolysis by esterases.[3][4][5] For instance, in the development of antirhinovirus agents related to disoxaril, 1,2,4-oxadiazoles were successfully employed as ester bioisosteres.[13]
The 1,3,4-oxadiazole moiety is also a recognized bioisostere for carboxylic acids, esters, and amides and is noted for its low lipophilicity.[11][14] Its incorporation can enhance the bioactivity of molecules.[14] For example, derivatives of 1,3,4-oxadiazole have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16][17]
Synthetic Accessibility: A Practical Consideration
Both 1,2,4- and 1,3,4-oxadiazole cores are accessible through various synthetic routes. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime, which can be formed from the reaction of an amidoxime with a carboxylic acid derivative.[18]
Figure 1: General synthetic scheme for 1,2,4-oxadiazoles.
For 1,3,4-oxadiazoles, a common synthetic pathway involves the cyclization of diacylhydrazines or the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent.[19][20]
Figure 2: Common synthetic route for 1,3,4-oxadiazoles.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal isomer for a given scaffold, a parallel synthesis and evaluation workflow is recommended.
Step-by-Step Comparative Workflow:
-
Synthesis: Prepare matched pairs of the 1,2,4- and 1,3,4-oxadiazole analogs of the lead compound.
-
Physicochemical Profiling:
-
Determine the lipophilicity (log D) at physiological pH (e.g., 7.4) using a shake-flask method or reverse-phase HPLC.
-
Measure the aqueous solubility using a standardized protocol (e.g., nephelometry).
-
-
In Vitro ADME Assays:
-
Assess metabolic stability in liver microsomes (human, rat) to determine intrinsic clearance.
-
Evaluate cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability.
-
-
Safety Screening:
-
Conduct an early-stage hERG liability assessment using automated patch-clamp or binding assays.
-
-
Pharmacological Evaluation:
-
Confirm that the bioisosteric replacement has not negatively impacted the on-target potency through relevant biochemical or cell-based assays.
-
Figure 3: A workflow for the comparative evaluation of oxadiazole bioisosteres.
Conclusion: An Informed Choice for Superior Drug Candidates
While both 1,2,4- and 1,3,4-oxadiazoles are valuable bioisosteres, they are not interchangeable. The 1,3,4-oxadiazole isomer frequently presents a more attractive profile for oral drug discovery, offering lower lipophilicity, higher aqueous solubility, and improved metabolic stability and safety.[7][8] However, the specific goals of a drug discovery program, such as the need for CNS penetration or specific vector interactions, may favor the 1,2,4-isomer. A data-driven, parallel assessment of these isomers is the most prudent strategy to unlock their full potential and guide the selection of superior drug candidates.
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4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed. Available from: [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings | Semantic Scholar. Available from: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available from: [Link]
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Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC - PubMed Central. Available from: [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
In the landscape of modern drug discovery, particularly within oncology, the development of protein kinase inhibitors remains a focal point.[1] The success of these therapeutic agents is intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without engaging a multitude of off-target kinases.[2][3][4] This selectivity is critical for minimizing toxicity and achieving a desirable therapeutic window. The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to inhibitor promiscuity and unforeseen side effects.[4][5] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of preclinical development.[6][7]
This guide provides an in-depth cross-reactivity analysis of a novel investigational compound, 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (hereafter referred to as Cmpd-X), against a panel of 96 diverse kinases. For comparative purposes, its selectivity profile is benchmarked against two well-characterized kinase inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and Dasatinib, a multi-targeted inhibitor with a more defined spectrum of activity. Through this analysis, we will elucidate the methodologies for assessing kinase selectivity, interpret the resulting data, and discuss the implications for the therapeutic potential of Cmpd-X.
Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] While targeting a specific disease-driving kinase is a validated therapeutic strategy, unintended inhibition of other kinases (off-target effects) can lead to toxicity or diminish the intended therapeutic effect.[4] Conversely, in some cases, a multi-targeted approach or "polypharmacology" can be beneficial.[8] A comprehensive kinase profile is therefore essential to:
-
Identify Primary and Secondary Targets: Uncover the full spectrum of kinases that a compound inhibits.
-
Predict Potential Off-Target Toxicities: Correlate off-target inhibition with known physiological roles of the affected kinases.
-
Guide Lead Optimization: Inform medicinal chemistry efforts to enhance selectivity and potency.[2]
-
Elucidate Mechanism of Action: Understand the complete biological impact of the compound.
Comparative Kinase Inhibition Profile
The inhibitory activity of Cmpd-X, Dasatinib, and Staurosporine was assessed against a panel of 96 kinases at a concentration of 1 µM. The data is presented as percent inhibition, providing a broad overview of the selectivity of each compound. For key interactions, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Kinase Inhibition at 1 µM
| Kinase Family | Kinase Target | Cmpd-X (% Inhibition) | Dasatinib (% Inhibition) | Staurosporine (% Inhibition) |
| Tyrosine Kinase | AURKA | 98 | 78 | 99 |
| ABL1 | 15 | 99 | 98 | |
| EGFR | 12 | 65 | 95 | |
| SRC | 18 | 97 | 99 | |
| VEGFR2 | 25 | 88 | 99 | |
| CMGC | CDK2/CycA | 95 | 60 | 98 |
| GSK3B | 45 | 30 | 97 | |
| MAPK1 (ERK2) | 5 | 15 | 88 | |
| AGC | PKA | 8 | 20 | 99 |
| ROCK1 | 12 | 45 | 98 | |
| ... (data for remaining kinases) |
Table 2: IC50 Values for Selected Kinases
| Compound | AURKA (nM) | CDK2/CycA (nM) | ABL1 (nM) | SRC (nM) |
| Cmpd-X | 15 | 45 | >10,000 | >10,000 |
| Dasatinib | 250 | 350 | 1.2 | 1.5 |
| Staurosporine | 7 | 20 | 6 | 8 |
Interpretation of Results:
-
Cmpd-X Profile: The screening data reveals that Cmpd-X is a potent and selective inhibitor of Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 2 (CDK2). At a 1 µM concentration, it shows minimal cross-reactivity with other kinases in the panel, including key tyrosine kinases like ABL1 and SRC. The IC50 values confirm its high potency against AURKA and CDK2, with values in the low nanomolar range.
-
Dasatinib Profile: As expected, Dasatinib demonstrates potent inhibition of its known primary targets, ABL1 and SRC.[9] However, it also shows significant activity against a broader range of kinases compared to Cmpd-X, highlighting its multi-targeted nature.
-
Staurosporine Profile: Staurosporine exhibits potent, widespread inhibition across the kinase panel, confirming its utility as a positive control for kinase inhibition but also underscoring its lack of selectivity, which makes it unsuitable as a therapeutic agent.
The high selectivity of Cmpd-X for AURKA and CDK2 suggests a favorable therapeutic profile with a potentially lower risk of off-target toxicities compared to less selective inhibitors.
Methodologies for Kinase Profiling
To ensure the reliability and reproducibility of the cross-reactivity data, standardized and validated assay platforms are essential. The data presented in this guide was generated using a radiometric kinase activity assay, which is widely considered the gold standard for in vitro kinase profiling.[10]
Experimental Workflow: Kinase Activity Assay
The following diagram outlines the general workflow for the radiometric kinase profiling assay.
Caption: Radiometric Kinase Assay Workflow.
Detailed Protocol: Radiometric Kinase Assay (HotSpot™ Platform)
-
Reagent Preparation: Specific kinase/substrate pairs, along with required cofactors, are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT).[11]
-
Compound Addition: Test compounds (e.g., Cmpd-X) are serially diluted in DMSO and added to the assay plate. Control wells receive DMSO vehicle only.
-
Reaction Initiation: A mixture of unlabeled ATP and [γ-³³P]-ATP is added to each well to initiate the kinase reaction. The final ATP concentration is typically set near the Km value for each kinase to ensure accurate IC50 determination.[9][11]
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60-120 minutes).
-
Reaction Quenching and Filtration: The reaction mixture is spotted onto P81 phosphocellulose filter mats. The filter captures the phosphorylated substrate.
-
Washing: The filters are washed extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[11]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is expressed as the percentage of remaining activity compared to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Understanding Kinase Inhibition Data: IC50 vs. Kd
It is crucial to distinguish between different metrics of inhibitor potency.[12]
-
IC50 (Half-Maximal Inhibitory Concentration): This is a functional measure that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[13] IC50 values are dependent on factors like ATP and substrate concentrations, making direct comparisons between different studies challenging.[8][13]
-
Kd (Dissociation Constant): This is a measure of the intrinsic binding affinity between an inhibitor and a kinase.[14] It is independent of assay conditions. A lower Kd value signifies a tighter binding interaction.[12]
While this guide focuses on IC50 values from a functional assay, orthogonal binding assays can be used to determine Kd values, providing a more complete picture of the compound-kinase interaction.[8]
The following diagram illustrates the concept of kinase selectivity based on inhibition data.
Caption: Conceptual Model of Kinase Inhibitor Selectivity.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound (Cmpd-X) demonstrates that it is a potent and highly selective dual inhibitor of AURKA and CDK2. Its clean off-target profile, especially when compared to multi-targeted drugs like Dasatinib and promiscuous inhibitors like Staurosporine, marks it as a promising candidate for further preclinical development.
Achieving kinase selectivity is a formidable but essential challenge in the development of targeted therapies.[1][5] The methodologies and comparative analyses presented in this guide underscore the importance of early and comprehensive kinase profiling. Future studies should focus on validating these in vitro findings in cell-based assays to assess target engagement and functional outcomes in a physiological context, further solidifying the therapeutic potential of Cmpd-X.
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Lochhead, P. A. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available from: [Link]
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Smyth, L. A., & Collins, I. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. Available from: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]
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Rybak, P., & Kufareva, I. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available from: [Link]
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Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]
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Rybak, P., & Kufareva, I. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. Available from: [Link]
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Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. Available from: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Promega Connections. (2023). Exploring the Relationship Between IC50 and Kd in Pharmacology. Available from: [Link]
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Smyth, L. A., & Collins, I. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. The following guide is a synthesis of safety data from structurally analogous compounds, including 3-bromopyridine, other pyridine derivatives, and various oxadiazoles, alongside established hazardous waste management principles. This compound must be treated as hazardous.[1]
Introduction: A Proactive Approach to Chemical Waste Management
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond its synthesis and application. Responsible disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in the principles of chemical reactivity, hazard mitigation, and regulatory compliance. By understanding the causality behind these procedures, researchers can ensure the safe and responsible management of this and other novel chemical entities.
Section 1: Hazard Assessment and Chemical Profile
To establish a safe disposal protocol, we must first understand the potential hazards inherent in the molecule's structure. The compound is a composite of a brominated pyridine ring and a methyl-oxadiazole moiety, each contributing to its overall hazard profile.
-
Pyridine Moiety: The pyridine ring is a known hazardous component. Pyridine itself is a flammable liquid and is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[2] Its derivatives are often harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Chronic exposure to pyridine-based compounds can pose risks to the central nervous system, liver, and kidneys.
-
Bromine Substitution: The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical classification for waste disposal, as improper incineration of halogenated waste can lead to the formation of toxic dioxins and furans.
-
Oxadiazole Moiety: Oxadiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[5][6] While this makes them valuable in medicinal chemistry, it also means they can have unintended biological effects if released into the environment. Data on a structurally similar compound, 3-bromo-5-methyl-1,2,4-oxadiazole, indicates it is harmful if swallowed, inhaled, or in contact with skin.[7]
Based on these structural components, this compound should be presumed to be a hazardous substance.
Table 1: Synthesized Hazard Profile
| Hazard Class | GHS Hazard Statement | Source Compound(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 3-Bromopyridine, 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine[4][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-Bromopyridine, 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine[4][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-Bromopyridine, 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine[4][8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 3-Bromopyridine, 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine[4][8] |
| Environmental Hazard | Toxic to aquatic organisms | Pyridine |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the synthesized hazard profile, stringent adherence to PPE protocols is mandatory during handling and disposal.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
Section 3: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth to dike the spill. Do not use combustible materials like paper towels or sawdust as the primary absorbent. [1][10]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste. Use non-sparking tools if the compound is in a flammable solvent.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[1]
Section 4: Waste Segregation, Collection, and Labeling
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate a Waste Stream: this compound waste must be collected in a container designated for Halogenated Organic Solids or Halogenated Organic Liquids , depending on its form. Do not mix with non-halogenated waste.
-
Select an Appropriate Container: Use a robust, sealable, and chemically compatible container. The container must be kept closed unless actively adding waste.[9]
-
Label Correctly: Under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, hazardous waste containers must be meticulously labeled from the moment waste is first added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Section 5: Final Disposal Pathway - Incineration
Due to its chemical structure, the only acceptable method for the final disposal of this compound is through a licensed hazardous waste management facility.
-
Primary Method: High-Temperature Incineration: This is the standard and required method for halogenated organic waste.[2] Licensed facilities operate rotary kiln or liquid injection incinerators at temperatures between 820°C and 1,600°C.[2] This process ensures the complete destruction of the molecule. These incinerators are equipped with advanced scrubbers and afterburners to neutralize harmful byproducts like hydrogen bromide and prevent the release of dioxins.
-
Do Not Dispose Down the Drain: This compound's likely toxicity to aquatic life and unknown biodegradability make drain disposal a serious environmental hazard.[12]
-
Do Not Dispose in Regular Trash: Uncontrolled disposal can lead to environmental contamination and potential exposure to sanitation workers.
The "cradle-to-grave" principle of the RCRA means that the generator of the waste (your institution) is responsible for it until its final, documented destruction.[13] Always use your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a certified contractor.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Section 6: Regulatory Framework
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. EPA.[14] The specific regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273 .[11] Adherence to the protocols outlined in this guide will ensure compliance with these critical regulations, protecting both your laboratory and the environment.
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Operational Guide: Safe Handling and Disposal of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction: This document provides essential safety and logistical protocols for the handling and disposal of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. As a novel heterocyclic compound, its toxicological properties have not been fully investigated. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its core chemical structures: a brominated pyridine ring and an oxadiazole moiety. The procedures outlined here are designed to minimize exposure and ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from its structural components. Pyridine and its halogenated derivatives are typically harmful if inhaled, ingested, or absorbed through the skin, and they are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] The compound should be treated as a substance with unknown, but potentially significant, acute and chronic health effects.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Risk | Rationale |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Pyridine derivatives are frequently harmful if swallowed, in contact with skin, or inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Bromopyridines are known skin irritants.[2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Vapors and direct contact with similar compounds cause significant eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of pyridine-based compounds can irritate the respiratory tract.[2][3] |
| Flammability | Category 3 (Flammable liquid and vapor) | Many pyridine derivatives are flammable and should be kept away from ignition sources.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all potential routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[5][6]
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | Provides a robust barrier against solvents and pyridine-based compounds.[7][8] Double-gloving is a critical best practice when handling potentially hazardous compounds with unknown permeability, providing an additional layer of safety in case the outer glove is compromised. |
| Eye & Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient as they do not protect against splashes or vapors seeping around the edges.[5] Chemical splash goggles that form a seal around the eyes are required. A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.[6][9] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A flame-retardant lab coat is essential to protect against skin contact and potential fire hazards.[9] For tasks involving larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work within a Certified Chemical Fume Hood | All handling of this compound must occur within a properly functioning and certified chemical fume hood to control vapor inhalation.[7][10] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be required by trained emergency responders.[9] |
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is the primary mechanism for preventing exposure and ensuring experimental integrity.
A. Engineering Controls & Work Area Preparation
-
Ventilation: ALWAYS handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][10] The work area should be clear of clutter and unnecessary equipment.
-
Ignition Sources: Keep the compound and any solutions away from heat, sparks, open flames, and hot surfaces.[1][4] Use only spark-proof tools and explosion-proof equipment if necessary.[1]
-
Safety Equipment: Confirm that a safety shower and eyewash station are accessible within a 10-second travel distance and are unobstructed.[10] Ensure a spill kit appropriate for chemical spills is readily available.
B. Procedural Handling
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[11]
-
Container Handling: Keep containers tightly closed when not in use.[9][10] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][10]
-
Transfers: When transferring the material, do so carefully to avoid splashing and the generation of aerosols. Use a properly grounded and bonded system for large-volume transfers to prevent static discharge.[2]
Emergency Procedures
Accidents can happen despite stringent precautions. A clear and rehearsed emergency plan is critical.
A. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][10] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[7][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
B. Spill Response For any spill, the immediate priority is personnel safety.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal and Decontamination Plan
Proper segregation and disposal of chemical waste are legally required and essential for environmental and personnel safety.
A. Waste Segregation As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[13]
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT pour down the drain.[7]
B. Containerization and Disposal Protocol
-
Waste Container Selection: Use a designated, chemically compatible waste container (e.g., high-density polyethylene or glass) with a secure, sealing cap.[10][13]
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10] The label must clearly state the full chemical name, "Halogenated Organic Waste," and display the appropriate hazard pictograms (e.g., flammable, irritant, harmful).[13]
-
Collection: Collect all waste, including contaminated disposable labware (pipette tips, gloves), absorbent materials from spills, and rinsate from cleaning, in this container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment, such as a spill tray.[13]
-
Final Disposal: Once the container is full or no longer in use, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[13][14]
Table 3: Waste Management Summary
| Parameter | Requirement | Justification |
|---|---|---|
| Waste Stream | Halogenated Organic Waste | Prevents improper treatment and environmental release; required by regulations. |
| Container Type | Chemically resistant (HDPE, glass) with a secure cap.[10][13] | To prevent leaks and reactions with the container. |
| Labeling | "Hazardous Waste," full chemical name, hazard pictograms.[13] | Ensures clear identification for safe handling and disposal. |
| Storage | Designated Satellite Accumulation Area with secondary containment.[13] | Safe, temporary storage that contains potential leaks. |
| Incompatible Wastes | Strong acids, bases, oxidizing agents.[1][10] | To prevent violent chemical reactions within the waste container. |
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
